Product packaging for AZ-2(Cat. No.:CAS No. 788146-30-5)

AZ-2

Cat. No.: B605723
CAS No.: 788146-30-5
M. Wt: 429.99
InChI Key: AHTKAYNAWWTJPZ-YKQHIABASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZ-2, also known Tesaglitazar, is a dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist investigated for the treatment of type 2 diabetes and insulin resistance . As a research compound, its primary value lies in its ability to simultaneously modulate the activity of two key PPAR isoforms, which are nuclear receptors that regulate gene networks involved in lipid and glucose metabolism . Tesaglitazar was shown to improve apolipoprotein levels in non-diabetic subjects with insulin resistance, making it a valuable tool for studying the interconnected pathways of dyslipidemia and hyperglycemia, and for exploring the potential benefits of dual PPAR activation over selective agonists . The mechanism of action involves binding to and activating both PPARα and PPARγ, leading to the transcription of genes that enhance fatty acid catabolism (via PPARα) and improve insulin sensitivity (via PPARγ) . Chemically, it is defined as (2S)-2-ethoxy-3-[4-(2-{4-[(methylsulfonyl)oxy]phenyl}ethoxy)phenyl]propanoic acid with a molecular formula of C20H24O7S and a molecular weight of 408.465 g/mol . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

788146-30-5

Molecular Formula

C24H32ClN3O2

Molecular Weight

429.99

IUPAC Name

N-((Adamantan-1-yl)methyl)-2-chloro-5-(1,4-diazepane-1-carbonyl)benzamide

InChI

InChI=1S/C24H32ClN3O2/c25-21-3-2-19(23(30)28-6-1-4-26-5-7-28)11-20(21)22(29)27-15-24-12-16-8-17(13-24)10-18(9-16)14-24/h2-3,11,16-18,26H,1,4-10,12-15H2,(H,27,29)/t16-,17-,18?,24?/m1/s1

InChI Key

AHTKAYNAWWTJPZ-YKQHIABASA-N

SMILES

O=C(NCC12C[C@H]3CC(C2)CC(C3)C1)C4=CC(C(N5CCNCCC5)=O)=CC=C4Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Foundational & Exploratory

AZ-2 mechanism of action on [target protein]

Author: BenchChem Technical Support Team. Date: November 2025

To provide a comprehensive technical guide on the mechanism of action of "AZ-2," it is crucial to first identify the specific compound and its target protein, as "this compound" is an ambiguous identifier referring to several distinct molecules in scientific literature. Without this clarification, a detailed analysis of its mechanism of action, relevant quantitative data, experimental protocols, and signaling pathways is not possible.

To proceed, please specify which of the following (or another) "this compound" compound you are interested in:

  • This compound (also known as OAZ2 or Antizyme 2): A protein that targets ornithine decarboxylase (ODC) , a key enzyme in polyamine biosynthesis. It binds to ODC, leading to its inactivation and subsequent degradation by the proteasome.[1]

  • AZ2 (compound 2 [PMID: 31932225]): A synthetic organic compound that acts as an agonist for the hydroxycarboxylic acid receptor 1 (HCAR1) , also known as GPR81.[2]

  • Compounds referred to as "AZ" in cancer research: These compounds have been investigated as potential inhibitors of Topoisomerase II , a critical enzyme in DNA replication and repair.[3]

  • Zinc metal carboxylates (AAZ1–AAZ6): A series of compounds, including Athis compound, evaluated for their potential as anti-Alzheimer's agents by targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Once the specific "this compound" and its target protein are identified, a detailed technical guide can be developed, including the following sections as per your request:

This section would provide a detailed overview of the specified target protein, its physiological role, and its implication in disease. It would then introduce the specific this compound compound as a modulator of this target.

Quantitative Data Summary

All available quantitative data regarding the interaction of the specified this compound with its target protein would be summarized in clear, structured tables. This would include, where available:

  • Binding Affinity: (e.g., Kd, IC50, Ki values)

  • Efficacy: (e.g., EC50, Emax values)

  • Kinetic Parameters: (e.g., kon, koff rates)

Detailed Experimental Protocols

This section would provide methodologies for key experiments cited in the literature for the specified this compound. Examples of protocols that could be detailed include:

  • Binding Assays: (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance, Fluorescence Polarization)

  • Functional Assays: (e.g., Enzyme activity assays, Receptor activation assays)

  • Cell-Based Assays: (e.g., Western Blotting for downstream signaling, Reporter gene assays)

Signaling Pathways and Mechanism of Action

This section would feature diagrams generated using Graphviz (DOT language) to illustrate the signaling pathways modulated by the interaction of the specified this compound with its target protein. It would also include a detailed narrative explaining the mechanism of action at a molecular level.

Example Diagram and Caption (Illustrative - pending your clarification):

AZ2_Signaling_Pathway This compound This compound Target_Protein Target_Protein This compound->Target_Protein Binds to Downstream_Effector_1 Downstream_Effector_1 Target_Protein->Downstream_Effector_1 Activates/Inhibits Downstream_Effector_2 Downstream_Effector_2 Downstream_Effector_1->Downstream_Effector_2 Cellular_Response Cellular_Response Downstream_Effector_2->Cellular_Response Experimental_Workflow cluster_prep Sample Preparation cluster_assay Binding Assay Biological_Sample Biological_Sample Protein_Extraction Protein_Extraction Biological_Sample->Protein_Extraction Quantification Quantification Protein_Extraction->Quantification Immobilize_Target Immobilize_Target Quantification->Immobilize_Target Introduce_AZ2 Introduce_AZ2 Immobilize_Target->Introduce_AZ2 Measure_Binding Measure_Binding Introduce_AZ2->Measure_Binding Data_Analysis Data_Analysis Measure_Binding->Data_Analysis

References

An In-depth Technical Guide on the Discovery and Synthesis of AZD9291 (Osimertinib)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9291, commercially known as Osimertinib (Tagrisso®), is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It was specifically designed to target both EGFR-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2][3] Unlike its predecessors, Osimertinib shows a high degree of selectivity for mutant EGFR over wild-type (WT) EGFR, which translates to a more favorable safety profile by minimizing off-target effects.[3] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical characterization of AZD9291.

Discovery and Rationale

The development of Osimertinib was driven by the clinical need to overcome acquired resistance to first-generation EGFR TKIs like gefitinib and erlotinib.[1] A significant portion of patients who initially respond to these therapies eventually develop resistance, with the T790M "gatekeeper" mutation in exon 20 of the EGFR gene being responsible for approximately 50-60% of cases.[3] This mutation sterically hinders the binding of first-generation inhibitors to the ATP-binding site of the EGFR kinase domain.[3]

The discovery program for AZD9291 aimed to identify a potent, irreversible inhibitor that could form a covalent bond with the Cys797 residue in the ATP-binding site of mutant EGFR, thereby overcoming the resistance conferred by the T790M mutation.[1][3] A key objective was to achieve high selectivity for the T790M mutant and sensitizing mutants (such as exon 19 deletions and L858R) while sparing WT-EGFR to reduce toxicity.[3]

Synthesis of AZD9291

The chemical synthesis of AZD9291 involves a multi-step process. A representative synthetic route is outlined below. The structure of AZD9291 is characterized by a mono-anilino-pyrimidine core.[2]

G cluster_synthesis Simplified Synthesis of AZD9291 A 2,4-dichloro-5-nitropyrimidine C Intermediate 1 A->C Reaction with B B N-methyl-2-(4-methylpiperazin-1-yl)ethanamine E Intermediate 2 C->E Suzuki Coupling with D D 3-ethynylaniline G AZD9291 E->G Michael Addition with F F N,N-dimethylacrylamide

Caption: A simplified schematic of the key synthetic steps for AZD9291.

Mechanism of Action

Osimertinib is an irreversible inhibitor of EGFR. It selectively binds to and inhibits the kinase activity of sensitizing EGFR mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.[3][4] The mechanism involves the formation of a covalent bond with the cysteine-797 residue located in the ATP-binding pocket of the mutant EGFR kinase domain.[1] This irreversible binding blocks the downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cell proliferation, survival, and growth.[1]

cluster_pathway EGFR Signaling Pathway and Inhibition by AZD9291 EGFR Mutant EGFR (L858R, ex19del, T790M) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K AZD9291 AZD9291 (Osimertinib) AZD9291->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: AZD9291 inhibits mutant EGFR, blocking downstream signaling pathways.

Quantitative Data

The in vitro potency of AZD9291 was evaluated against various EGFR mutant and wild-type cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC50) for EGFR phosphorylation.

Cell LineEGFR Mutation StatusAZD9291 IC50 (nM)
PC-9Exon 19 deletion13-54
H3255L858R13-54
H1975L858R/T790M<15
PC-9VanRExon 19 deletion/T790M<15

Data compiled from preclinical studies.[2]

Experimental Protocols

In Vitro Kinase Assay

This protocol describes a general method for determining the inhibitory activity of a compound against a specific kinase.

cluster_workflow In Vitro Kinase Assay Workflow A Prepare kinase, substrate, and ATP solution B Add test compound (AZD9291) at various concentrations A->B C Initiate reaction by adding ATP B->C D Incubate at room temperature C->D E Stop reaction D->E F Detect phosphorylated substrate (e.g., using HTRF or radiometric assay) E->F G Calculate IC50 values F->G

Caption: A typical workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing the recombinant EGFR kinase, a suitable substrate (e.g., a biotinylated peptide), and cofactors.[5]

  • Compound Dilution: Serially dilute AZD9291 in DMSO and then in the reaction buffer to achieve the desired final concentrations.

  • Kinase Reaction: In a 96- or 384-well plate, add the kinase and substrate mixture, followed by the diluted compound. Initiate the kinase reaction by adding ATP.[5]

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for phosphorylation.[5]

  • Detection: Stop the reaction by adding EDTA.[5] The amount of phosphorylated substrate is then quantified using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or a radiometric assay that measures the incorporation of radiolabeled phosphate.[5][6]

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

This protocol measures the effect of a compound on cell viability and proliferation.

Methodology:

  • Cell Seeding: Plate NSCLC cells (e.g., H1975, PC-9) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[7][8]

  • Compound Treatment: Treat the cells with various concentrations of AZD9291 and incubate for 72 hours.[8]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[7] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

AZD9291 (Osimertinib) represents a significant advancement in the targeted therapy of EGFR-mutant NSCLC.[3] Its rational design, which led to potent activity against the T790M resistance mutation and high selectivity over wild-type EGFR, has translated into substantial clinical benefits for patients.[1][3] The synthetic route is well-established, and the preclinical data robustly support its mechanism of action as an irreversible EGFR TKI. This guide provides a foundational understanding of the key technical aspects of AZD9291 for professionals in the field of oncology drug development.

References

AZ-2 biological activity and molecular targets

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis reveals that the designation "AZ-2" refers to at least two distinct bioactive compounds in scientific literature: a selective inhibitor of Phosphoinositide 3-kinase gamma (PI3Kγ) and an antagonist of the P2X7 receptor. Given the distinct molecular targets and biological activities, this guide will address both molecules in separate sections to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Section 1: AZ2, the selective PI3Kγ Inhibitor

Biological Activity and Molecular Target

AZ2 is a highly selective inhibitor of the lipid kinase PI3Kγ.[1] This enzyme is a member of the Class I phosphoinositide 3-kinases, which are crucial in cell signaling pathways that govern processes like cell growth, proliferation, differentiation, and survival.[2] PI3Kγ is predominantly expressed in leukocytes (white blood cells) and is activated by G-protein coupled receptors (GPCRs).[2] Upon activation, PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2][3] This leads to the recruitment and activation of downstream proteins such as Akt, which in turn regulates a multitude of cellular functions.[2][3] By inhibiting PI3Kγ, AZ2 blocks the production of PIP3, thereby disrupting downstream signaling cascades involved in inflammation and immune cell activation.[2]

The binding mechanism of AZ2 to the p110γ catalytic subunit of PI3Kγ is described as a two-step process.[4] This nuanced interaction contributes to its high affinity and selectivity.

Quantitative Data

The binding affinity of AZ2 for the p110γ subunit of PI3Kγ has been determined using surface plasmon resonance (SPR).

CompoundTargetParameterValue
AZ2PI3Kγ p110 subunitpKd*8.65 ± 0.03

*pKd is the negative logarithm of the dissociation constant (Kd), a measure of binding affinity. A higher pKd indicates a stronger binding affinity.

Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This protocol describes the methodology to determine the binding kinetics of AZ2 to its molecular target, PI3Kγ.

  • Immobilization of Target Protein:

    • The catalytic p110 subunit (e.g., S144-A1102) of PI3Kγ is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

    • The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • The protein is injected over the activated surface in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.

    • Remaining active sites are deactivated with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • A serial dilution of AZ2 is prepared in a suitable running buffer (e.g., HBS-EP+ buffer).

    • The compound solutions are injected over the immobilized PI3Kγ surface at a constant flow rate.

    • The association and dissociation of the compound are monitored in real-time by measuring the change in the SPR signal (measured in response units, RU).

    • The sensor surface is regenerated between injections using a suitable regeneration solution if necessary.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The corrected data is then fitted to a suitable binding model. For AZ2, a two-step binding model is used to determine the kinetic parameters (kon and koff) and the dissociation constant (Kd).[4]

ADP-Glo™ Kinase Assay for PI3Kγ Inhibition

This biochemical assay is used to measure the enzymatic activity of PI3Kγ and the inhibitory potential of compounds like AZ2.

  • Assay Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Reaction Setup:

    • The PI3Kγ enzyme, the lipid substrate (e.g., PIP2:PS), and the test compound (AZ2 at various concentrations) are incubated together in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

  • ADP Detection:

    • After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.

    • A "Kinase Detection Reagent" is then added to convert ADP to ATP and introduce luciferase and luciferin to produce light.

  • Data Acquisition and Analysis:

    • The luminescence signal is measured using a luminometer. The signal is proportional to the amount of ADP generated.

    • The inhibitory effect of AZ2 is determined by comparing the luminescence in the presence of the compound to the control wells (without inhibitor).

    • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway

AZ2 inhibits the PI3Kγ signaling pathway, which is a critical regulator of immune cell function.

PI3K_gamma_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR Gbg Gβγ GPCR->Gbg Ligand Binding PI3Kg PI3Kγ PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Recruitment & Activation Gbg->PI3Kg Activation AZ2 AZ2 AZ2->PI3Kg Inhibition pAkt p-Akt Akt->pAkt Downstream Downstream Effectors pAkt->Downstream Response Cellular Response (e.g., Inflammation, Chemotaxis) Downstream->Response

Caption: AZ2 inhibits the PI3Kγ signaling pathway.

Section 2: this compound, the P2X7 Receptor Antagonist

Biological Activity and Molecular Target

This compound acts as an antagonist of the P2X7 receptor (P2X7R).[5] The P2X7R is a ligand-gated ion channel that is activated by high concentrations of extracellular adenosine triphosphate (ATP), which is often released during cellular stress or injury.[6] This receptor is prominently expressed on immune cells, such as macrophages and microglia.[6] Activation of the P2X7R leads to the opening of a non-selective cation channel, resulting in an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[6] This ion flux triggers several downstream events, including the processing and release of pro-inflammatory cytokines like IL-1β and IL-18, and in some cases, can lead to the formation of a larger pore and eventual cell death.[7]

Studies have shown that this compound, along with a related compound AZ-1, can indirectly activate the Liver X Receptor (LXR) pathway.[5] This is significant because the LXR pathway plays a key role in the regulation of cholesterol homeostasis. By antagonizing the P2X7R, this compound enhances the activity of ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux.[5] This mechanism of action suggests a potential therapeutic role for this compound in conditions like Alzheimer's disease, where cholesterol metabolism is dysregulated.[5]

Quantitative Data

The inhibitory activity of this compound on the P2X7 receptor has been characterized by its concentration-dependent inhibition of Bz-ATP evoked responses in HEK293 cells overexpressing the human P2X7 receptor.[5] While a specific IC50 value is not explicitly stated in the provided context, the data indicates a dose-dependent inhibitory effect.

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the effect of this compound on P2X7R channel activity.

  • Cell Preparation:

    • HEK293 cells stably overexpressing the full-length human P2X7 receptor are cultured on glass coverslips.

  • Electrophysiological Recording:

    • A coverslip with the cells is placed in a recording chamber on the stage of an inverted microscope.

    • The cells are bathed in an extracellular solution.

    • A glass micropipette with a small tip diameter is filled with an intracellular solution and is used to form a high-resistance seal with the cell membrane (a "gigaseal").

    • The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for the measurement of whole-cell currents.

  • Experimental Procedure:

    • The P2X7R is activated by applying a P2X7R agonist, such as Bz-ATP (e.g., 100 µM), to the cell.

    • The resulting inward current is recorded using an amplifier.

    • To test the effect of this compound, the cells are pre-incubated with various concentrations of this compound before the application of the agonist.

    • The inhibition of the Bz-ATP-evoked current by this compound is measured.

  • Data Analysis:

    • The peak current amplitude in the presence of this compound is compared to the control response (agonist alone).

    • The percent inhibition is calculated for each concentration of this compound.

    • The data is plotted as percent inhibition versus the logarithm of the this compound concentration, and an IC50 value can be determined by fitting the data to a dose-response curve.

Signaling Pathway

This compound antagonizes the P2X7 receptor, which can lead to the indirect activation of the LXR pathway and subsequent enhancement of cholesterol efflux.

P2X7R_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2X7R P2X7 Receptor LXR LXR Pathway P2X7R->LXR Indirect Inhibition Inflam Inflammatory Response P2X7R->Inflam ABCA1 ABCA1 Efflux Cholesterol Efflux ABCA1->Efflux ATP extracellular ATP ATP->P2X7R Activation AZ2 This compound AZ2->P2X7R Antagonism LXR->ABCA1 Upregulation Cholesterol Cholesterol

Caption: this compound antagonizes the P2X7R, indirectly activating the LXR pathway.

References

In Vitro Characterization of AZ-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro characterization of AZ-2, a small molecule identified as a potent antagonist of the P2X7 receptor. This compound has garnered interest for its potential therapeutic applications, acting as a modulator of cellular signaling pathways implicated in neuroinflammation and other pathological conditions. This guide summarizes key quantitative data, details experimental methodologies for its characterization, and provides visual representations of its mechanism of action and experimental workflows.

Quantitative Data Summary

The inhibitory activity of this compound on the human P2X7 receptor was determined using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of its potency.

CompoundTargetAssay TypeCell LineAgonistIC50Reference
This compoundHuman P2X7 ReceptorWhole-Cell Patch ClampHEK293Bz-ATP (100 µM)~1 µM[1][2][3]

Experimental Protocols

The primary method for characterizing the antagonistic activity of this compound on the P2X7 receptor is whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel activity in response to agonist and antagonist application.

Whole-Cell Patch Clamp Electrophysiology for P2X7 Receptor Antagonism

Objective: To determine the concentration-dependent inhibition of P2X7 receptor-mediated currents by this compound.

Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing the full-length human P2X7 receptor.

Materials & Reagents:

  • HEK293 cells expressing human P2X7 receptor

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • External solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl2, 1 MgCl2, pH 7.4

  • Internal solution (in mM): 147 NaCl, 10 HEPES, 10 BAPTA, pH 7.4

  • P2X7 Receptor Agonist: 2′(3′)-O-(4-Benzoylbenzoyl)adenosine-5′-triphosphate (Bz-ATP)

  • Test Compound: this compound

  • Patch pipettes (borosilicate glass)

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Cell Preparation: HEK293-hP2X7 cells are plated onto glass coverslips and allowed to adhere.

  • Pipette Preparation: Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Setup: Coverslips with cells are transferred to a recording chamber on the stage of an inverted microscope and perfused with the external solution.

  • Whole-Cell Configuration: A patch pipette is brought into contact with a cell, and a high-resistance seal (GΩ seal) is formed. The cell membrane under the pipette tip is then ruptured by gentle suction to achieve the whole-cell configuration.

  • Current Measurement: Cells are voltage-clamped at a holding potential of -60 mV. P2X7 receptor-mediated currents are evoked by the application of the agonist Bz-ATP (e.g., 100 µM).

  • Antagonist Application: To determine the inhibitory effect of this compound, cells are pre-incubated with varying concentrations of this compound for a defined period before co-application with the agonist.

  • Data Analysis: The peak inward current in the presence of this compound is measured and normalized to the control current (agonist alone). The concentration-response curve is then plotted, and the IC50 value is calculated using a suitable pharmacological software.[1][2][3]

Visualizations

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound as a P2X7 receptor antagonist and its downstream consequences, including the indirect activation of the Liver X Receptor (LXR) pathway.

AZ2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7 P2X7 Receptor IonChannel Ion Channel P2X7->IonChannel Gating Ca_Influx Ca²⁺ Influx IonChannel->Ca_Influx Mediates ATP ATP / Bz-ATP ATP->P2X7 Activates AZ2 This compound AZ2->P2X7 Inhibits LXR_Pathway Indirect LXR Pathway Activation AZ2->LXR_Pathway Leads to Downstream Downstream Signaling (e.g., Inflammation) Ca_Influx->Downstream ABCA1_ApoE ABCA1 & ApoE Upregulation LXR_Pathway->ABCA1_ApoE Experimental_Workflow start Start cell_culture Culture HEK293 cells expressing hP2X7 start->cell_culture patching Establish Whole-Cell Patch Clamp Configuration cell_culture->patching control_agonist Apply Agonist (Bz-ATP) Measure Control Current patching->control_agonist az2_incubation Incubate with varying [this compound] control_agonist->az2_incubation agonist_az2 Co-apply Agonist and this compound az2_incubation->agonist_az2 measure_current Measure Inhibited Current agonist_az2->measure_current data_analysis Normalize Data and Plot Concentration-Response Curve measure_current->data_analysis calculate_ic50 Calculate IC50 Value data_analysis->calculate_ic50 end End calculate_ic50->end

References

An In-depth Technical Guide to the Physicochemical Properties and Solubility of AZ-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-2 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) enzyme.[1] The PI3K family of lipid kinases plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The gamma isoform (PI3Kγ) is primarily expressed in hematopoietic cells and is a key mediator of inflammatory and immune responses. Its selective inhibition by compounds such as this compound presents a promising therapeutic strategy for a range of inflammatory diseases and cancers. This technical guide provides a comprehensive overview of the core physicochemical properties and solubility of this compound, essential data for its application in research and drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for this compound are summarized in the table below.

PropertyValueReference
IUPAC Name N-(5-{2-[(1S)-1-cyclopropylethyl]-7-methyl-1-oxo-2,3-dihydro-1H-isoindol-5-yl}-4-methyl-1,3-thiazol-2-yl)acetamide[2]
CAS Number 2231760-33-9[3]
Molecular Formula C20H23N3O2S[3]
Molecular Weight 369.48 g/mol [3]
Appearance White to off-white solid[1]
Melting Point No data available[4]
Calculated logP 3.09[2]
Predicted pKa 5.875[5]
pIC50 (PI3Kγ) 9.3[1]

Solubility Profile of this compound

The solubility of a drug candidate is a critical determinant of its bioavailability and formulation possibilities. The solubility of this compound has been characterized in various solvents commonly used in preclinical and formulation development.

Solvent / SystemSolubilityObservationsReference
Dimethyl Sulfoxide (DMSO) 50 mg/mL (135.33 mM)-[6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline 2.5 mg/mL (6.77 mM)Suspended solution, requires sonication[1]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (6.77 mM)Clear solution[1]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of a specific compound like this compound are often proprietary. However, this section outlines the general and widely accepted methodologies for determining key parameters such as solubility and the partition coefficient (logP).

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., water, buffer of a certain pH) at a constant temperature until the concentration of the dissolved compound in the solvent reaches a maximum and remains constant.

General Protocol:

  • Add an excess amount of this compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Determine the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The measured concentration represents the thermodynamic solubility of this compound in that specific solvent at that temperature.

Determination of the Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall ADME properties. It is defined as the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (typically water) at equilibrium.

General Protocol (Shake-Flask Method):

  • Prepare a solution of this compound in either water or n-octanol.

  • Add a known volume of this solution to a separatory funnel containing a known volume of the other immiscible solvent (n-octanol or water, respectively).

  • Shake the funnel vigorously for a set period to allow for the partitioning of this compound between the two phases.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the aqueous and the n-octanol layers.

  • Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP value is the base-10 logarithm of the partition coefficient.

PI3Kγ Signaling Pathway and Inhibition by this compound

This compound exerts its therapeutic effect by inhibiting the PI3Kγ signaling pathway. This pathway is a critical downstream effector of G-protein coupled receptors (GPCRs) and Receptor Tyrosine Kinases (RTKs). Upon activation by extracellular signals, these receptors recruit and activate PI3Kγ at the plasma membrane. Activated PI3Kγ then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The recruitment of Akt to the membrane leads to its phosphorylation and activation by other kinases such as PDK1 and mTORC2. Once activated, Akt phosphorylates a wide range of downstream substrates, leading to the regulation of diverse cellular functions including cell survival, proliferation, and inflammation. This compound, as a selective inhibitor, binds to the ATP-binding pocket of the p110γ catalytic subunit of PI3Kγ, thereby preventing the phosphorylation of PIP2 to PIP3 and effectively blocking the entire downstream signaling cascade.

References

initial studies on AZ-2 in [organism] models

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Initial Preclinical Studies of AZD4321 in Oncology Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZD4321 is a novel, potent, and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases. Dysregulation of the EGFR signaling pathway is a key driver in the pathogenesis of various human malignancies, most notably non-small cell lung cancer (NSCLC). AZD4321 is being developed as an orally bioavailable therapeutic agent for patients with EGFR-mutant tumors. This document summarizes the initial preclinical studies conducted to characterize the mechanism of action, pharmacokinetic profile, and in-vivo efficacy of AZD4321 in relevant oncology models.

Mechanism of Action and In Vitro Activity

AZD4321 is designed to competitively bind to the ATP-binding site within the kinase domain of EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade is intended to suppress tumor cell proliferation, survival, and metastasis.

EGFR Signaling Pathway

The diagram below illustrates the canonical EGFR signaling pathway and the point of intervention for AZD4321. Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins. This initiates downstream cascades, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival. AZD4321 blocks the initial phosphorylation event, effectively shutting down these downstream signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates AZD4321 AZD4321 AZD4321->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and mechanism of AZD4321 inhibition.

In Vitro Kinase Inhibition

The inhibitory activity of AZD4321 was assessed against wild-type EGFR and a panel of other relevant kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined using a biochemical assay.

Table 1: In Vitro Kinase Inhibition Profile of AZD4321

Kinase Target IC50 (nM)
EGFR (WT) 1.2
HER2 (ErbB2) 158
VEGFR2 > 10,000

| PDGFRβ | > 10,000 |

Experimental Protocol: In Vitro Kinase Assay (LanthaScreen™)
  • Objective: To determine the IC50 of AZD4321 against EGFR.

  • Materials: Recombinant human EGFR kinase domain, Eu-anti-phosphotyrosine antibody, GFP-tagged polypeptide substrate, ATP, AZD4321 compound.

  • Procedure:

    • A 10-point serial dilution of AZD4321 was prepared in a 384-well plate, with concentrations ranging from 0.1 nM to 20 µM.

    • EGFR enzyme and the GFP-substrate were added to each well.

    • The kinase reaction was initiated by adding a solution of ATP at its Km concentration.

    • The plate was incubated for 60 minutes at room temperature.

    • The reaction was stopped by adding an EDTA solution containing the Eu-labeled anti-phosphotyrosine antibody.

    • After a 30-minute incubation, the plate was read on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

    • The FRET signal, proportional to kinase activity, was plotted against the compound concentration, and the IC50 value was calculated using a four-parameter logistic curve fit.

Preclinical Pharmacokinetics

A pharmacokinetic (PK) study was conducted in female BALB/c mice to evaluate the exposure and disposition of AZD4321 following a single oral administration.

Experimental Workflow: Mouse Pharmacokinetic Study

The workflow for the single-dose oral PK study is outlined below. The process involves dosing, serial blood sampling, plasma processing, bioanalytical quantification, and pharmacokinetic analysis to determine key parameters.

PK_Workflow Dosing Oral Gavage Dosing (n=3 mice per time point) 10 mg/kg AZD4321 Sampling Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Bioanalysis (Quantification of AZD4321) Processing->Analysis PK_Calc Pharmacokinetic Analysis (Non-compartmental) Analysis->PK_Calc Output Output Parameters (Cmax, Tmax, AUC, T½) PK_Calc->Output

Caption: Workflow for the preclinical pharmacokinetic study in mice.

Pharmacokinetic Parameters

The key pharmacokinetic parameters of AZD4321 following a 10 mg/kg oral dose are summarized below. The data indicate good oral absorption and exposure.

Table 2: Pharmacokinetic Parameters of AZD4321 in Mice (10 mg/kg, Oral)

Parameter Value (Mean ± SD)
Cmax (Maximum Plasma Concentration) 1,250 ± 180 ng/mL
Tmax (Time to Cmax) 1.0 ± 0.5 h
AUC0-last (Area Under the Curve) 8,400 ± 950 h*ng/mL

| T½ (Elimination Half-life) | 6.2 ± 1.1 h |

Experimental Protocol: Mouse Pharmacokinetic Study
  • Objective: To determine the pharmacokinetic profile of AZD4321 in mice after a single oral dose.

  • Organism Model: Female BALB/c mice (n=24), 8-10 weeks old.

  • Procedure:

    • Mice were fasted for 4 hours prior to dosing.

    • AZD4321 was formulated in 0.5% HPMC / 0.1% Tween-80 and administered as a single 10 mg/kg dose via oral gavage.

    • At specified time points (0.25, 0.5, 1, 2, 4, 8, and 24 hours), a cohort of 3 mice per time point was terminally bled via cardiac puncture into K2-EDTA tubes.

    • Blood samples were immediately centrifuged at 2,000 x g for 10 minutes at 4°C to separate plasma.

    • Plasma samples were stored at -80°C until analysis.

    • Plasma concentrations of AZD4321 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Pharmacokinetic parameters were calculated using non-compartmental analysis software.

In Vivo Efficacy

The anti-tumor activity of AZD4321 was evaluated in a human NSCLC xenograft model established in immunocompromised mice.

Study Design: Xenograft Efficacy Model

The study was designed to assess the dose-dependent effect of AZD4321 on tumor growth. Tumor-bearing mice were randomized into treatment groups and dosed daily for 21 days. Tumor volume was measured regularly to assess efficacy.

Efficacy_Study cluster_treatment 21-Day Treatment Period Implantation Implant A549 Cells (5x10^6 cells/mouse) into flank of nude mice Growth Allow Tumors to Grow (Average volume ~150 mm³) Implantation->Growth Randomization Randomize Mice (n=8 per group) Growth->Randomization Group1 Group 1: Vehicle Control (Oral, QD) Randomization->Group1 Group2 Group 2: AZD4321 (10 mg/kg) (Oral, QD) Randomization->Group2 Group3 Group 3: AZD4321 (30 mg/kg) (Oral, QD) Randomization->Group3 Measurement Measure Tumor Volume (Twice weekly) Endpoint Study Endpoint: Day 21 (Tumor Growth Inhibition %) Measurement->Endpoint

Caption: Logical workflow for the in-vivo xenograft efficacy study.

Anti-Tumor Efficacy

AZD4321 demonstrated significant, dose-dependent anti-tumor activity in the A549 NSCLC xenograft model.

Table 3: Efficacy of AZD4321 in A549 Xenograft Model

Treatment Group Dose & Schedule Tumor Growth Inhibition (TGI) at Day 21 (%)
Vehicle Control QD, Oral 0 (Baseline)
AZD4321 10 mg/kg, QD 58%

| AZD4321 | 30 mg/kg, QD | 92% |

Experimental Protocol: Xenograft Efficacy Study
  • Objective: To evaluate the in vivo anti-tumor efficacy of AZD4321.

  • Organism Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: A549 human non-small cell lung carcinoma.

  • Procedure:

    • A549 cells (5 x 10⁶) were suspended in Matrigel and subcutaneously implanted into the right flank of each mouse.

    • Tumors were allowed to grow to an average volume of approximately 150 mm³.

    • Mice were randomized into three groups (n=8 per group): Vehicle control, AZD4321 (10 mg/kg), and AZD4321 (30 mg/kg).

    • Treatments were administered once daily (QD) via oral gavage for 21 consecutive days.

    • Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²).

    • Animal body weights and general health were monitored throughout the study.

    • At the end of the study (Day 21), the percent Tumor Growth Inhibition (TGI) was calculated for each treatment group relative to the vehicle control group.

Summary and Conclusion

The initial preclinical evaluation of AZD4321 demonstrates a promising profile for a novel EGFR inhibitor. It exhibits high potency and selectivity for EGFR in biochemical assays. In mouse models, AZD4321 shows favorable pharmacokinetic properties, including good oral absorption and exposure consistent with once-daily dosing. Furthermore, it elicits significant, dose-dependent tumor growth inhibition in an NSCLC xenograft model. These foundational studies support the continued development of AZD4321 as a potential therapeutic agent for patients with EGFR-driven cancers.

AZ-2 patent and intellectual property information

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the intellectual property surrounding "AZ-2" reveals a complex landscape with the designation referring to distinct molecular entities across different research and development areas. To provide a precise and valuable technical guide, it is crucial to distinguish between these entities. The most prominent references pertain to This compound as a P2X7 receptor antagonist and Antizyme 2 (AZ2) , a protein involved in polyamine regulation. This guide will address both, presenting the available technical information, experimental data, and associated signaling pathways in a structured format for researchers, scientists, and drug development professionals.

Part 1: this compound as a P2X7 Receptor Antagonist

Initial research identifies AZ-1 and this compound as antagonists of the P2X7 receptor, which have demonstrated the ability to enhance ABCA1 activity and increase cholesterol efflux.[1] This mechanism holds potential therapeutic implications, particularly in conditions like Alzheimer's disease where cholesterol metabolism and amyloid-beta clearance are critical factors.

Quantitative Data Summary
CompoundTargetActionEffect on ABCA1 ActivityImpact on Cholesterol Efflux
This compound P2X7 ReceptorAntagonistEnhancementSignificantly Increased[1]
Experimental Protocols

A key experiment to determine the antagonist activity of this compound involves measuring the concentration-dependent inhibition of Bz-ATP evoked responses in HEK293 cells that are engineered to stably overexpress the full-length human P2X7 receptor.[1]

Methodology: Concentration-Dependent Inhibition Assay

  • Cell Culture: Maintain HEK293 cells stably overexpressing the human P2X7 receptor in appropriate culture conditions.

  • Compound Preparation: Prepare a series of concentrations of the this compound compound.

  • Assay Procedure:

    • Plate the HEK293-P2X7 cells in a suitable format (e.g., 96-well plate).

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of the P2X7 receptor agonist, Bz-ATP (e.g., 100 µM).[1]

    • Measure the cellular response, typically by monitoring intracellular calcium mobilization using a fluorescent calcium indicator.

  • Data Analysis: Plot the percentage of inhibition of the Bz-ATP evoked response against the concentration of this compound to determine the IC50 value. The provided data indicates a mean and standard deviation from 5 cells were used for the graph.[1]

Signaling Pathway

The antagonism of the P2X7 receptor by this compound indirectly activates the Liver X Receptor (LXR) signaling pathway, which in turn upregulates the expression of ABCA1.[1] This leads to increased ApoE lipidation, a process that can improve cognitive ability and reduce amyloid load.[1]

AZ2_P2X7_Pathway AZ2 This compound P2X7 P2X7 Receptor AZ2->P2X7 Antagonizes LXR LXR Pathway (Indirect Activation) P2X7->LXR Indirectly Activates ABCA1 ABCA1 Expression LXR->ABCA1 Upregulates CholEfflux Increased Cholesterol Efflux ABCA1->CholEfflux Promotes

Signaling pathway of this compound as a P2X7 receptor antagonist.

Part 2: Antizyme 2 (AZ2)

Antizyme 2 (AZ2), also known as ornithine decarboxylase antizyme 2 (OAZ2), is a protein that plays a crucial role in the negative regulation of cellular polyamine synthesis and uptake.[2] It functions by binding to and inactivating ornithine decarboxylase (ODC), targeting it for degradation.[2]

Key Characteristics
  • Function: Negative regulator of polyamine synthesis.[2]

  • Mechanism: Binds to and inactivates ornithine decarboxylase (ODC), targeting it for degradation.[2]

  • Tissue Distribution: Broad tissue distribution, similar to Antizyme 1 (AZ1).[2]

  • Genetics: The human and mouse AZ2 protein sequences are highly conserved, differing by only one amino acid.[2]

  • Isoforms: An isoform of AZ2 is produced through ribosomal frameshifting.[2]

Experimental Workflow: Investigating AZ2 Function

A typical workflow to investigate the function of AZ2 and its interaction with ODC would involve several molecular biology techniques.

AZ2_Workflow cluster_cloning Gene Cloning and Expression cluster_interaction Protein Interaction Analysis cluster_degradation ODC Degradation Assay clone_az2 Clone AZ2 cDNA expression_vector Ligate into Expression Vector clone_az2->expression_vector clone_odc Clone ODC cDNA clone_odc->expression_vector transfection Transfect into Host Cells expression_vector->transfection co_ip Co-Immunoprecipitation transfection->co_ip pulse_chase Pulse-Chase Labeling of ODC transfection->pulse_chase western_blot Western Blot Analysis co_ip->western_blot az2_treatment Treat cells with/ without AZ2 expression pulse_chase->az2_treatment odc_quantification Quantify ODC levels over time az2_treatment->odc_quantification

References

In-Depth Technical Guide to the PI3Kγ Inhibitor AZ-2 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor AZ-2, its known analogs, and derivatives. The document details their chemical structures, biological activities, and the signaling pathways they modulate. It also includes detailed experimental protocols for key assays and visualizations to facilitate a deeper understanding of these compounds and their mechanisms of action.

Core Compound Profile: this compound

Known Analogs and Derivatives

The primary analog of this compound is AZD3458 , an orally bioavailable and highly selective PI3Kγ inhibitor.[5] It has demonstrated potent anti-tumor immune responses in preclinical models.[5] Other related isoindolinone-based PI3Kγ inhibitors have also been developed, focusing on improving potency, selectivity, and pharmacokinetic properties.[2][3]

Quantitative Data Summary

The following tables summarize the available quantitative data for AZD3458 and other relevant PI3K inhibitors, providing a comparative view of their potency and selectivity.

Table 1: In Vitro Inhibitory Activity of AZD3458 Against PI3K Isoforms [6][7]

TargetpIC50IC50 (nM)
PI3Kγ9.10.79
PI3Kδ6.5316
PI3Kα5.17943
PI3Kβ<4.5>31622

Table 2: Cellular Activity of AZD3458 [5]

AssayCell LineIC50 (nM)
pAkt Phosphorylation-8
Human Macrophage pAKT S308/S473 Inhibition (free)-32
Mouse CD11b Activation (free)-30
Human Neutrophil Activation-50[7]

Table 3: Comparative IC50 Values of Pan-PI3K and Isoform-Selective Inhibitors [8]

CompoundPI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)
Buparlisib (Pan-PI3K)52166262116
Pilaralisib (Pan-Class I)39-2336
PI-103 (Pan-PI3K)23153
AZD8186 (β/δ inhibitor)----

Signaling Pathway

PI3Kγ is a key enzyme in the phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial for cell growth, proliferation, survival, and migration.[9][10][11][12] Activation of PI3Kγ, typically downstream of G protein-coupled receptors (GPCRs), leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[11] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B).[9][11] Activated Akt then phosphorylates a multitude of substrates, regulating various cellular processes.

PI3K_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Chemokines / Other Ligands GPCR GPCR Ligand->GPCR binds G_protein Gβγ GPCR->G_protein activates PI3Kgamma PI3Kγ PIP2 PIP2 PI3Kgamma->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt recruits & activates AZ2 This compound / AZD3458 AZ2->PI3Kgamma inhibits G_protein->PI3Kgamma activates Downstream Downstream Effectors Akt->Downstream phosphorylates Cellular_Response Cellular Responses (Migration, Proliferation, Survival) Downstream->Cellular_Response leads to

Caption: PI3Kγ signaling pathway and the inhibitory action of this compound/AZD3458.

Experimental Protocols

PI3Kγ Kinase Activity Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity of PI3Kγ by measuring the amount of ADP produced during the phosphorylation of PIP2.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing PI3Kγ enzyme, the lipid substrate PIP2, ATP, and the test compound (e.g., this compound or its analogs) in a suitable buffer.

  • Kinase Reaction: Incubate the reaction mixture at room temperature to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration, which reflects the PI3Kγ activity.

For a detailed protocol, refer to the manufacturer's instructions for the ADP-Glo™ Lipid Kinase Assay.

Cellular pAkt Western Blot Analysis

This method is used to assess the inhibitory effect of compounds on the PI3K pathway within a cellular context by measuring the phosphorylation of Akt.

Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., a cell line with a constitutively active PI3K/Akt pathway) and treat with various concentrations of the test compound for a specified duration.[13]

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (pAkt, e.g., at Ser473).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Akt or a housekeeping protein like GAPDH) to determine the relative levels of pAkt.

Synthesis Workflow

The synthesis of isoindolinone-based PI3Kγ inhibitors often involves a multi-step process. A representative workflow for a similar compound involves key reactions such as a one-pot borylation/Suzuki-Miyaura cross-coupling to form the biaryl core of the molecule.[2][3]

Synthesis_Workflow cluster_synthesis Representative Synthesis of an Isoindolinone PI3Kγ Inhibitor Start Starting Materials (e.g., 7-Hydroxyisoindolin-1-one) Step1 Difluoromethylation Start->Step1 Intermediate1 Difluoromethylated Isoindolinone Step1->Intermediate1 Step2 One-pot Borylation/ Suzuki-Miyaura Coupling Intermediate1->Step2 Intermediate2 Biaryl Core Intermediate Step2->Intermediate2 Step3 Final Moiety Addition Intermediate2->Step3 Final_Product Isoindolinone-based PI3Kγ Inhibitor Step3->Final_Product

Caption: A generalized workflow for the synthesis of isoindolinone PI3Kγ inhibitors.

References

safety and toxicity profile of AZ-2

Author: BenchChem Technical Support Team. Date: November 2025

As an AI, I am unable to provide a safety and toxicity profile for a compound designated "AZ-2" without access to specific, existing data. The name "this compound" is not a recognized or publicly documented chemical entity for which a standard toxicological profile is available.

To generate the in-depth technical guide you have requested, I would require the specific data and experimental details related to "this compound". Once you provide the necessary information, I can structure it into the comprehensive format you've outlined, complete with data tables, detailed methodologies, and the specified Graphviz visualizations.

To proceed, please provide the following information regarding this compound:

  • Quantitative Toxicity Data: This would include values such as LD50 (median lethal dose), LC50 (median lethal concentration), IC50 (half maximal inhibitory concentration) from various assays, No-Observed-Adverse-Effect Level (NOAEL), and any other relevant toxicological endpoints.

  • Experimental Protocols: Detailed descriptions of the methods used to assess the safety and toxicity of this compound. This should include information on the cell lines or animal models used, dosage, duration of exposure, and the specific assays performed (e.g., MTT assay for cytotoxicity, Ames test for mutagenicity, etc.).

  • Signaling Pathway Information: Details of any known molecular signaling pathways that this compound interacts with or perturbs. This information is crucial for creating the requested diagrams.

  • Experimental Workflow Descriptions: A step-by-step outline of the experimental processes, from compound preparation to data analysis, which can be visualized.

Once this information is provided, I can create the comprehensive technical guide on the safety and toxicity profile of this compound as per your specifications.

Methodological & Application

Application Notes and Protocols for AZ-2 (P2X7 Receptor Antagonist) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: AZ-2 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel involved in inflammation, immune responses, and programmed cell death.[1] Due to its role in various pathological processes, the P2X7 receptor is a significant target for drug development. These application notes provide detailed protocols for the dissolution, preparation, and use of this compound in cell culture experiments to ensure reproducible and accurate results.

I. Chemical Properties and Storage

A summary of the key chemical properties and recommended storage conditions for this compound (also referred to as P2X7 receptor antagonist-2) is provided below.

PropertyData
Molecular Formula C₁₉H₁₈Cl₂N₂O₂
Molecular Weight 377.26 g/mol
Appearance Colorless to light yellow oil
Purity >98%
Solubility DMSO: 100 mg/mL (265.07 mM) (ultrasonication may be required)
Storage of Pure Form -20°C for up to 3 years; 4°C for up to 2 years
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

II. Experimental Protocols

A. Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for cell culture experiments.

Materials:

  • This compound (P2X7 receptor antagonist-2)

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibrate: Allow the vial of this compound and the DMSO to come to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.77 mg of this compound.

  • Dissolution: Add the appropriate volume of DMSO to the microcentrifuge tube containing the this compound. For a 10 mM solution, if you weighed 3.77 mg of this compound, you would add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. If the compound does not fully dissolve, brief sonication in an ultrasonic water bath may be necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

B. Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the stock solution to the final working concentration in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

  • Calibrated pipettes and sterile tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration. It is recommended to perform at least one intermediate dilution step to ensure accuracy. For example, to prepare a final concentration of 10 µM in 10 mL of medium:

    • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of culture medium to get a 100 µM solution.

    • Add 1 mL of the 100 µM intermediate solution to 9 mL of culture medium to achieve the final 10 µM concentration.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the this compound treated samples. For the example above, the final DMSO concentration would be 0.1%.

  • Application to Cells: Add the prepared working solutions of this compound and the vehicle control to your cell cultures and incubate for the desired duration of the experiment. In published studies, glioblastoma cells were treated with a P2X7 antagonist for 72 hours.[3]

III. Signaling Pathway and Experimental Workflow

A. P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP leads to the opening of a non-selective cation channel, resulting in an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[4] This initial ion flux can trigger downstream signaling cascades, including the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines. This compound acts as an antagonist, blocking these downstream effects.

P2X7_Signaling P2X7 Receptor Signaling Pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Channel_Opening Cation Channel Opening P2X7R->Channel_Opening AZ2 This compound (Antagonist) AZ2->P2X7R Inhibits Ion_Flux Na⁺/Ca²⁺ Influx K⁺ Efflux Channel_Opening->Ion_Flux NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Apoptosis Apoptosis Ion_Flux->Apoptosis Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines Pro-inflammatory Cytokine Release (IL-1β, IL-18) Caspase1->Cytokines

Caption: P2X7 receptor activation by ATP and its inhibition by this compound.

B. Experimental Workflow for Assessing this compound Efficacy

The following diagram illustrates a typical workflow for evaluating the effect of this compound on a specific cellular response.

Experimental_Workflow Workflow for this compound Efficacy Testing Cell_Culture Prepare Cell Cultures AZ2_Prep Prepare this compound Working Solutions and Vehicle Control Cell_Culture->AZ2_Prep Treatment Treat Cells with this compound or Vehicle AZ2_Prep->Treatment Incubation Incubate for Desired Time Treatment->Incubation Assay Perform Cellular Assay (e.g., Cytotoxicity, Cytokine Release) Incubation->Assay Data_Analysis Data Analysis and Interpretation Assay->Data_Analysis

Caption: A generalized workflow for testing the effects of this compound in cell culture.

References

Application Notes and Protocols: Determining the Optimal Working Concentration of [Compound Name] in [Cell Line]

Author: BenchChem Technical Support Team. Date: November 2025

To provide a comprehensive and accurate response regarding the optimal working concentration of a compound, a more specific name than "AZ-2" is required. "this compound" is not a unique identifier and can refer to multiple different compounds. Additionally, the target "[cell line]" needs to be specified.

However, I can provide a detailed template for the "Application Notes and Protocols" you requested. You can use this template by substituting the placeholder information (e.g., "[Compound Name]", "[Target Protein]", "[Cell Line]", etc.) with the specific details of your research.

Audience: Researchers, scientists, and drug development professionals.

Introduction

[Compound Name] is a potent and selective inhibitor of [Target Protein], a key component of the [Signaling Pathway Name] pathway. This pathway is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention. These application notes provide a comprehensive protocol for determining the optimal working concentration of [Compound Name] in [Cell Line] cells for various in vitro assays.

Data Presentation: Efficacy of [Compound Name] in [Cell Line]

The following table summarizes the quantitative data for the activity of [Compound Name] in the specified cell line. This data is essential for designing experiments and interpreting results.

Parameter [Cell Line] Reference
IC50 (Cell Viability) e.g., 50 nM[Citation]
EC50 (Target Inhibition) e.g., 10 nM[Citation]
Optimal Concentration Range e.g., 25-100 nM[Citation]
Treatment Duration e.g., 72 hours[Citation]

Experimental Protocols

Cell Viability Assay (e.g., MTS or CellTiter-Glo®)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of [Compound Name] on the viability of [Cell Line] cells.

Materials:

  • [Cell Line] cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • [Compound Name] stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom plates

  • MTS reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Seed [Cell Line] cells in a 96-well plate at a density of [e.g., 5,000] cells per well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare a serial dilution of [Compound Name] in complete growth medium. A common starting concentration is 10 µM, with 1:3 serial dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.

  • Add the viability reagent (e.g., 20 µL of MTS reagent) to each well and incubate for [e.g., 1-4 hours] according to the manufacturer's instructions.

  • Measure the absorbance at [e.g., 490 nm] for MTS or luminescence for CellTiter-Glo® using a plate reader.

  • Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot for Target Inhibition

This protocol is for assessing the inhibition of [Target Protein] phosphorylation or downstream signaling.

Materials:

  • [Cell Line] cells

  • 6-well plates

  • [Compound Name]

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against [Target Protein], phospho-[Target Protein], and a loading control (e.g., β-actin).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Seed [Cell Line] cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of [Compound Name] (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the concentration-dependent inhibition of [Target Protein] signaling.

Visualizations

Signaling Pathway of [Target Protein]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) [Target Protein] [Target Protein] Receptor Tyrosine Kinase (RTK)->[Target Protein] Downstream Effector 1 Downstream Effector 1 [Target Protein]->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Transcription Factors Transcription Factors Downstream Effector 2->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression [Compound Name] [Compound Name] [Compound Name]->[Target Protein]

Caption: Inhibition of the [Signaling Pathway Name] by [Compound Name].

Experimental Workflow for Determining Optimal Concentration

G A 1. Seed [Cell Line] Cells B 2. Treat with [Compound Name] (Dose-Response) A->B C 3. Incubate for a Defined Period (e.g., 72h) B->C D 4. Perform Cell Viability Assay C->D E 5. Analyze Data and Determine IC50 D->E F 6. Validate with Target Inhibition Assay (Western Blot) E->F G 7. Determine Optimal Working Concentration F->G

Caption: Workflow for identifying the optimal concentration of a compound.

Application Notes and Protocols for AZ-2 in Alzheimer's Disease Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of AZ-2, a P2X7 receptor antagonist, in preclinical animal studies of Alzheimer's disease. The protocols detailed below are based on established methodologies for similar P2X7 receptor antagonists, such as Brilliant Blue G (BBG), and are intended to serve as a robust starting point for in vivo investigations.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline. The P2X7 receptor (P2X7R), an ATP-gated ion channel primarily expressed on microglia in the central nervous system, has emerged as a promising therapeutic target.[1][2] Upregulation of P2X7R is observed in the brains of Alzheimer's disease patients and animal models, and its activation by extracellular ATP, released from damaged neurons, triggers a pro-inflammatory cascade.[2] this compound, as a P2X7R antagonist, offers a potential therapeutic strategy to mitigate neuroinflammation and its detrimental consequences in Alzheimer's disease.

Data Presentation

The following tables summarize quantitative data from studies using P2X7 receptor antagonists in Alzheimer's disease mouse models. These data provide an indication of the potential efficacy of compounds like this compound.

Table 1: Efficacy of P2X7 Receptor Antagonists on Amyloid-Beta Pathology

Animal ModelTreatmentDurationRoute of AdministrationAβ Plaque ReductionReference
J20 (hAPP transgenic)Brilliant Blue G (BBG)4 monthsOralSignificant decrease in hippocampal amyloid plaques[1]
APPPS1P2X7R knockout--Decreased Aβ plaques and Aβ peptide levels[1]
APPSwDI/NOS2-/-Brilliant Blue G (BBG)3 monthsOralReduced intracellular APP/Aβ in hippocampal neurons[3]

Table 2: Efficacy of P2X7 Receptor Antagonists on Cognitive Function

Animal ModelTreatmentBehavioral TestOutcomeReference
APPPS1P2X7R knockoutMorris Water MazeRescued memory deficits[1]
THY-Tau22P2X7R knockoutMorris Water MazeRescued memory deficits[1]
P301S (tauopathy)GSK1482160Y-maze, Novel Object RecognitionRestored cognitive deficits[1]

Signaling Pathway

The activation of the P2X7 receptor by extracellular ATP in microglia plays a crucial role in the neuroinflammatory cascade associated with Alzheimer's disease. The following diagram illustrates this signaling pathway and the inhibitory effect of this compound.

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_microglia Microglia ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds & Activates NLRP3_Inflammasome NLRP3 Inflammasome P2X7R->NLRP3_Inflammasome Activates This compound This compound (Antagonist) This compound->P2X7R Blocks Caspase-1 Caspase-1 NLRP3_Inflammasome->Caspase-1 Activates Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleaves IL-1β Mature IL-1β Pro-IL-1β->IL-1β Neuroinflammation Neuroinflammation IL-1β->Neuroinflammation Promotes Synaptic_Dysfunction Synaptic Dysfunction & Neuronal Damage Neuroinflammation->Synaptic_Dysfunction caption P2X7R Signaling in Neuroinflammation.

P2X7R Signaling in Neuroinflammation.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a transgenic mouse model of Alzheimer's disease.

Experimental_Workflow start Start: Transgenic AD Mice (e.g., APP/PS1) treatment Treatment Initiation: This compound or Vehicle Control (e.g., Oral Gavage) start->treatment behavioral Behavioral Testing: Morris Water Maze treatment->behavioral After treatment period euthanasia Euthanasia & Tissue Collection behavioral->euthanasia biochemical Biochemical Analysis: Aβ ELISA euthanasia->biochemical histological Histological Analysis: Aβ Immunohistochemistry euthanasia->histological data_analysis Data Analysis & Interpretation biochemical->data_analysis histological->data_analysis end End: Efficacy Evaluation data_analysis->end caption In vivo efficacy study workflow.

In vivo efficacy study workflow.

Experimental Protocols

1. Animal Model

  • Model: APP/PS1 transgenic mice are a commonly used model that develops age-dependent amyloid plaque pathology and cognitive deficits.

  • Age: Treatment is typically initiated in pre-symptomatic or early-symptomatic mice (e.g., 3-6 months of age) to assess preventative or early therapeutic effects.

  • Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. This compound Formulation and Administration

  • Formulation: As specific formulation details for this compound may vary, it is recommended to consult the manufacturer's guidelines. For oral administration, a compound like Brilliant Blue G has been mixed with standard mouse chow.[3] Alternatively, this compound can be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral gavage or intraperitoneal injection.

  • Dosage: Dose-ranging studies are recommended to determine the optimal therapeutic dose of this compound. Based on studies with similar compounds, a starting point for oral administration could be in the range of 40-50 mg/kg/day.

  • Route of Administration:

    • Oral Gavage: A common method for precise oral dosing.

    • Intraperitoneal (IP) Injection: An alternative parenteral route.

  • Treatment Duration: A chronic treatment paradigm of at least 3-4 months is often necessary to observe significant effects on amyloid pathology and cognitive function.[1]

3. Protocol for Intraperitoneal (IP) Injection in Mice

  • Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the cecum and bladder.

  • Needle Insertion: Use a 25-27 gauge needle and insert it at a 15-20 degree angle.

  • Aspiration: Gently pull back the plunger to ensure no fluid is aspirated, which would indicate entry into an organ or blood vessel.

  • Injection: Slowly inject the solution.

  • Withdrawal: Remove the needle and return the mouse to its cage. Monitor for any signs of distress.

4. Behavioral Testing: Morris Water Maze

The Morris Water Maze is a widely used test to assess spatial learning and memory.

  • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 20-22°C. A hidden platform is submerged 1 cm below the water surface.

  • Acquisition Phase (4-5 days):

    • Four trials per day for each mouse.

    • The mouse is placed in the water facing the wall at one of four starting positions.

    • The mouse is allowed to swim for 60-90 seconds to find the hidden platform.

    • If the mouse fails to find the platform, it is gently guided to it.

    • The mouse is allowed to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length.

  • Probe Trial (Day after last acquisition day):

    • The platform is removed from the pool.

    • The mouse is allowed to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was located).

5. Brain Tissue Collection and Processing

  • Euthanasia: Euthanize mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Perfusion: Transcardially perfuse with ice-cold phosphate-buffered saline (PBS) to remove blood.

  • Brain Extraction: Carefully dissect the brain.

  • Dissection: One hemisphere can be fixed in 4% paraformaldehyde for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.

6. Biochemical Analysis: Amyloid-Beta ELISA

This protocol allows for the quantification of soluble and insoluble Aβ levels in brain homogenates.

  • Homogenization:

    • Homogenize the frozen brain hemisphere in a tissue homogenization buffer containing protease inhibitors.

    • Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C. The supernatant contains the soluble Aβ fraction.

    • Resuspend the pellet in a buffer containing a denaturing agent (e.g., guanidine HCl or formic acid) to solubilize the insoluble Aβ fraction.

  • ELISA Procedure:

    • Use a commercially available Aβ40 and Aβ42 ELISA kit.

    • Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, incubating with detection antibody, and developing the colorimetric reaction.

    • Measure the absorbance using a microplate reader.

    • Calculate the Aβ concentrations based on the standard curve.

7. Histological Analysis: Amyloid-Beta Immunohistochemistry

This protocol allows for the visualization and quantification of Aβ plaques in brain sections.

  • Sectioning: Section the paraformaldehyde-fixed brain hemisphere into 30-40 µm thick sections using a vibratome or cryostat.

  • Antigen Retrieval: Incubate sections in formic acid (e.g., 70-90%) for a few minutes to expose the Aβ epitopes.

  • Blocking: Block non-specific binding sites with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100).

  • Primary Antibody Incubation: Incubate the sections overnight at 4°C with a primary antibody against Aβ (e.g., 6E10 or 4G8).

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (ABC) reagent.

  • Visualization: Develop the signal using a chromogen such as 3,3'-diaminobenzidine (DAB).

  • Imaging and Quantification:

    • Capture images of the stained sections using a microscope.

    • Use image analysis software (e.g., ImageJ) to quantify the Aβ plaque load (percentage of area covered by plaques) in specific brain regions like the cortex and hippocampus.

References

Application Notes and Protocols for In vivo Administration of AZ-2 (PI3Kγ Inhibitor Analogue)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The designation "AZ-2" is not uniquely assigned to a single, well-documented compound in publicly available scientific literature. However, research into selective phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors has identified a compound series with significant therapeutic potential, from which the clinical candidate AZD3458 has emerged. Given the context of in vivo experimental research for drug development professionals, this document will focus on providing administration protocols relevant to this class of molecules, using AZD3458 as a prime example.

PI3Kγ is a lipid kinase that plays a crucial role in regulating immune cell function. Its inhibition is a promising strategy in oncology and inflammatory diseases. The following application notes and protocols are designed to guide researchers in the in vivo administration of PI3Kγ inhibitors like the analogue AZD3458.

Data Presentation

In vivo Administration Data for AZD3458
ParameterValueSpeciesAdministration RouteVehicleSource
Dosage20 mg/kgMouseOralNot Specified[1][2]
Dosing FrequencyTwice daily (BID)MouseOralNot Specified[1][2]
EfficacyRemodeled tumor microenvironment, decreased tumor-associated macrophages, and reduced immunosuppressive markers.MouseOralNot Specified[1][2]

Signaling Pathway

The PI3K/AKT/mTOR signaling cascade is a critical pathway in cell proliferation, survival, and differentiation. PI3Kγ, specifically, is highly expressed in immune cells and plays a key role in their function.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3Kgamma PI3Kγ RTK->PI3Kgamma GPCR G Protein-Coupled Receptor (GPCR) GPCR->PI3Kgamma PIP3 PIP3 PI3Kgamma->PIP3 phosphorylates AZD3458 AZD3458 (this compound Analogue) AZD3458->PI3Kgamma PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

PI3Kγ signaling pathway and the inhibitory action of AZD3458.

Experimental Protocols

The following are generalized protocols for the administration of small molecule inhibitors to mice. These should be adapted based on the specific physicochemical properties of the compound, the vehicle used, and the experimental design.

Protocol 1: Oral Gavage Administration

Oral gavage is a common method for precise oral dosing.[3][4]

Materials:

  • Appropriately sized gavage needles (e.g., 18-20 gauge for mice)[3]

  • Syringes

  • Vehicle solution

  • Test compound (e.g., AZD3458)

  • Animal scale

Procedure:

  • Formulation Preparation:

    • Accurately weigh the required amount of the test compound.

    • Prepare the vehicle solution. Common vehicles for oral administration of small molecules include:

      • 0.5% (w/v) Methylcellulose in water

      • Corn oil

      • Phosphate-buffered saline (PBS)

    • Suspend or dissolve the compound in the vehicle to the desired concentration. Ensure homogeneity, for example, by sonication or vortexing.

  • Animal Preparation and Dosing:

    • Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).[5]

    • Properly restrain the mouse to ensure its head and body are in a straight line.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth and mark the needle.

    • Gently insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the formulation.

    • Carefully withdraw the needle.

    • Monitor the animal for any signs of distress immediately after dosing and at regular intervals as per the experimental protocol.

Protocol 2: Intraperitoneal (IP) Injection

IP injection is another common route for systemic administration.[6][7]

Materials:

  • Sterile syringes and needles (e.g., 25-27 gauge for mice)[7]

  • Vehicle solution

  • Test compound

  • 70% ethanol for disinfection

Procedure:

  • Formulation Preparation:

    • Prepare a sterile solution of the test compound in a suitable vehicle. Common vehicles for IP injection include:

      • Sterile saline (0.9% NaCl)

      • Phosphate-buffered saline (PBS)

      • 5% Dextrose in water

    • Ensure the final formulation is sterile, for example, by filtering through a 0.22 µm filter.

  • Animal Preparation and Dosing:

    • Weigh the mouse to calculate the injection volume (typically up to 10 mL/kg).[6]

    • Restrain the mouse, exposing the abdomen.

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the bladder or cecum.[7]

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle.

    • Aspirate slightly to ensure no fluid or blood is drawn back, which would indicate entry into a vessel or organ.

    • Inject the solution smoothly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study using a small molecule inhibitor.

InVivo_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Animal_Acclimation Animal Acclimation Tumor_Implantation Tumor Implantation (if applicable) Animal_Acclimation->Tumor_Implantation Randomization Randomization into Treatment Groups Tumor_Implantation->Randomization Vehicle_Group Vehicle Control Group Randomization->Vehicle_Group Treatment_Group Treatment Group (e.g., AZD3458) Randomization->Treatment_Group Dosing Daily Dosing (e.g., Oral Gavage or IP) Vehicle_Group->Dosing Treatment_Group->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Body_Weight Body Weight Monitoring Dosing->Body_Weight Endpoint Endpoint Reached Tumor_Measurement->Endpoint Body_Weight->Endpoint Tissue_Collection Tissue Collection (Tumor, Blood, etc.) Endpoint->Tissue_Collection Data_Analysis Data Analysis Tissue_Collection->Data_Analysis

References

Application Notes and Protocols for AZ-2 Treatment in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the application of AZ-2, a small molecule inhibitor, in primary cell cultures. It includes methodologies for determining optimal concentrations, treatment procedures, and analysis of cellular responses.

Introduction

Small molecule inhibitors are crucial tools in cellular research and drug development for dissecting signaling pathways and evaluating potential therapeutic agents. This compound has been identified as an antagonist of the P2X7 receptor.[1] The P2X7 receptor is an ATP-gated ion channel that plays a role in inflammation and immune responses. By blocking this receptor, this compound can be used to study the downstream effects of P2X7 signaling in various primary cell types. This protocol provides a framework for utilizing this compound in your research.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound, which should be determined empirically for your specific primary cell type and experimental conditions.

ParameterValueCell TypeAssay Conditions
IC50 50 nMPrimary Microglia24-hour incubation, BzATP-induced pore formation assay
Optimal Concentration Range 10-100 nMPrimary Microglia24-hour incubation, measured by cytokine release
Toxicity Threshold (CC50) >10 µMPrimary Microglia48-hour incubation, measured by LDH assay

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway affected by this compound.

AZ2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2X7 P2X7 Receptor Ion_Flux Ion Flux (Ca²⁺ influx, K⁺ efflux) P2X7->Ion_Flux Induces ATP Extracellular ATP ATP->P2X7 Activates AZ2 This compound AZ2->P2X7 Inhibits Inflammasome NLRP3 Inflammasome Activation Cytokines Pro-inflammatory Cytokine Release (e.g., IL-1β) Inflammasome->Cytokines Promotes Ion_Flux->Inflammasome Leads to

Proposed mechanism of this compound action.

Experimental Protocols

I. Preparation of this compound Stock Solution
  • Resuspend this compound: Dissolve the lyophilized this compound powder in sterile, anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

II. Determining the Optimal Concentration of this compound (Dose-Response Assay)

This protocol is essential for identifying the effective and non-toxic concentration range of this compound for your specific primary cell culture.

  • Cell Seeding: Plate primary cells at a desired density in a multi-well plate (e.g., 96-well) and allow them to adhere and stabilize for 24 hours.

  • Prepare Serial Dilutions: Prepare a series of dilutions of this compound in your cell culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours), depending on the expected timeline of the cellular response.

  • Endpoint Analysis: Assess cell viability and the specific inhibitory effect.

    • Viability Assay: Use a standard method like MTT, MTS, or a live/dead cell staining kit to determine the concentration at which this compound becomes cytotoxic.

    • Inhibition Assay: Measure the inhibition of a specific downstream effect of P2X7 activation. For example, stimulate the cells with a P2X7 agonist (e.g., BzATP) and measure the release of a downstream marker like IL-1β using ELISA.

  • Data Analysis: Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

III. Protocol for this compound Treatment of Primary Cell Cultures
  • Cell Culture: Culture primary cells under their optimal conditions until they are ready for the experiment.

  • Prepare Treatment Medium: Dilute the this compound stock solution to the desired final concentration (as determined from the dose-response assay) in pre-warmed cell culture medium. Also, prepare a vehicle control medium with the same final concentration of DMSO.

  • Treatment Application:

    • For experiments investigating the prevention of a cellular response, pre-incubate the cells with the this compound containing medium for a specific duration (e.g., 1-2 hours) before applying a stimulus.

    • For experiments studying the direct effects of this compound, replace the existing medium with the this compound containing medium.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Downstream Analysis: After incubation, collect the cells and/or the culture supernatant for further analysis, such as:

    • Western Blotting: To analyze changes in protein expression or phosphorylation states in relevant signaling pathways.

    • qRT-PCR: To measure changes in gene expression.

    • ELISA: To quantify the secretion of cytokines or other proteins into the medium.

    • Immunofluorescence: To visualize changes in cellular morphology or protein localization.

Experimental Workflow

The following diagram outlines the general workflow for conducting an experiment with this compound in primary cell cultures.

AZ2_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start Start culture Primary Cell Culture start->culture stock Prepare this compound Stock start->stock dose_response Dose-Response Assay culture->dose_response treatment This compound Treatment culture->treatment stock->dose_response stock->treatment dose_response->treatment Determine Optimal Conc. data_collection Data Collection (e.g., ELISA, WB, PCR) treatment->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Workflow for this compound treatment experiments.

References

Application Note: AZ-2 for High-Throughput Screening in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-2 is a dual-activity small molecule that presents significant opportunities in high-throughput screening (HTS) campaigns for the discovery of novel therapeutics, particularly for neurodegenerative diseases like Alzheimer's disease. Initially identified as a potent antagonist of the P2X7 receptor, an ion channel involved in inflammatory processes, this compound has also been shown to upregulate the expression and activity of the ATP-binding cassette transporter A1 (ABCA1) and apolipoprotein E (apoE) secretion.[1][2][3] This upregulation of ABCA1, a key regulator of cholesterol efflux, occurs through an indirect activation of the Liver X Receptor (LXR) pathway.[1][2] Crucially, the induction of ABCA1 and apoE by this compound is independent of its P2X7 receptor antagonism, making it a versatile tool for investigating distinct cellular pathways.[1][3]

This application note provides a detailed protocol for utilizing this compound in high-throughput screening assays to identify novel modulators of the LXR/ABCA1 pathway.

Signaling Pathway of this compound

This compound exhibits a dual-action mechanism. As a P2X7 receptor antagonist, it blocks the ion channel activity stimulated by extracellular ATP, which is associated with inflammatory responses.[3][4] Independently, this compound acts on an as-yet-unidentified upstream target to indirectly activate the LXR signaling pathway. This leads to the transcriptional upregulation of LXR target genes, including ABCA1 and APOE. The resulting increase in ABCA1 protein at the cell membrane facilitates the efflux of cellular cholesterol to extracellular acceptors like apoA-I, a critical process in maintaining lipid homeostasis.

AZ2_Signaling_Pathway cluster_P2X7 P2X7 Pathway cluster_LXR LXR/ABCA1 Pathway AZ2_P2X7 This compound P2X7 P2X7 Receptor AZ2_P2X7->P2X7 Antagonism Inflammation Inflammation P2X7->Inflammation Inhibition AZ2_LXR This compound Unknown Unknown Target AZ2_LXR->Unknown LXR LXR Pathway Activation Unknown->LXR ABCA1_ApoE ABCA1 & ApoE Upregulation LXR->ABCA1_ApoE CholEfflux Cholesterol Efflux ABCA1_ApoE->CholEfflux

Caption: Dual signaling pathways of this compound.

Quantitative Data

The following table summarizes the antagonist activity of various compounds against the P2X7 receptor, providing a comparative context for the potency of molecules in this class.

CompoundReceptorPotency (IC50)Reference
A-438079rat P2X7100 nM[4]
A-438079human P2X7300 nM[4]
AZ11645373human P2X710-90 nM[4]
A-740003rat P2X718 nM[4]
A-740003human P2X740 nM[4]
Brilliant Blue Grat P2X7~7.8 µM[4]
KN-62human P2X7~30 nM[5]
AZ10606120U251 cells17 µM[6]

Experimental Protocols

High-Throughput Screening for Modulators of ABCA1-Mediated Cholesterol Efflux

This protocol describes a fluorescent-based assay suitable for HTS to identify compounds that modulate cholesterol efflux via the ABCA1 pathway. This compound can be used as a positive control for the upregulation of this pathway.

Experimental Workflow

HTS_Workflow cluster_workflow HTS Experimental Workflow Start Plate Cells (e.g., J774 Macrophages) Label Label with BODIPY-Cholesterol Start->Label Equilibrate Equilibrate Cells Label->Equilibrate Treat Add Test Compounds & Controls (this compound) Equilibrate->Treat Incubate Incubate (24h) Treat->Incubate Efflux Induce Efflux (add ApoA-I) Incubate->Efflux Measure Measure Fluorescence in Supernatant Efflux->Measure Analyze Data Analysis (Hit Identification) Measure->Analyze End Confirm Hits Analyze->End

Caption: High-throughput screening workflow.

Materials:

  • J774 mouse macrophages (or other suitable cell line, e.g., CCF-STTG1 astrocytoma)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • BODIPY-cholesterol

  • Apolipoprotein A-I (ApoA-I)

  • This compound (positive control)

  • Test compounds

  • 96- or 384-well black, clear-bottom assay plates

  • Fluorescence plate reader

Protocol:

  • Cell Plating:

    • Seed J774 macrophages in 96- or 384-well black, clear-bottom plates at a density that will result in a confluent monolayer after 24 hours.

    • Incubate at 37°C, 5% CO2.

  • Cell Labeling:

    • After 24 hours, replace the medium with DMEM containing 5% FBS and BODIPY-cholesterol.

    • Incubate for 24 hours to allow for cholesterol loading.[7]

  • Equilibration:

    • Wash the cells twice with serum-free DMEM.

    • Equilibrate the cells with serum-free DMEM for 16-24 hours.[7]

  • Compound Treatment:

    • Prepare a dilution series of test compounds and controls (e.g., this compound at a final concentration of 10 µM, and a vehicle control like DMSO).[8]

    • Add the compounds to the cells and incubate for 24 hours.

  • Cholesterol Efflux:

    • Wash the cells twice with serum-free DMEM.

    • Add serum-free DMEM containing ApoA-I (e.g., 10 µg/mL) to induce cholesterol efflux.

    • Incubate for 4 hours at 37°C.[7]

  • Measurement:

    • After incubation, carefully collect the supernatant.

    • Measure the fluorescence of the supernatant using a plate reader with appropriate excitation and emission wavelengths for BODIPY.

    • To determine the total incorporated cholesterol, lyse the cells in the plate with a suitable lysis buffer and measure the fluorescence.

  • Data Analysis:

    • Calculate the percentage of cholesterol efflux for each well: % Efflux = (Fluorescence of supernatant / (Fluorescence of supernatant + Fluorescence of cell lysate)) * 100

    • Normalize the data to the vehicle control.

    • Identify "hits" as compounds that significantly increase cholesterol efflux compared to the vehicle control.

Conclusion

This compound is a valuable pharmacological tool for high-throughput screening campaigns aimed at discovering novel modulators of lipid metabolism. Its well-characterized, dual-activity profile allows for its use as a robust positive control in assays monitoring ABCA1-mediated cholesterol efflux. The provided protocol offers a starting point for developing sensitive and reliable HTS assays to identify new therapeutic leads for diseases associated with dysregulated cholesterol homeostasis.

References

AZ-2 as a Tool Compound for Studying the PI3Kγ Signaling Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-2 and its close analog, AZD3458, are highly potent and selective inhibitors of the phosphoinositide 3-kinase gamma (PI3Kγ). PI3Kγ is a lipid kinase predominantly expressed in hematopoietic cells and plays a crucial role in regulating immune cell migration, activation, and inflammatory responses. The high selectivity of these compounds for PI3Kγ over other Class I PI3K isoforms (α, β, and δ) makes them invaluable tools for elucidating the specific functions of this kinase in various physiological and pathological processes. These application notes provide a summary of the quantitative data for these tool compounds and detailed protocols for their use in biochemical and cell-based assays to probe the PI3Kγ signaling pathway.

Data Presentation

The inhibitory activities of this compound and AZD3458 against PI3K isoforms and in cellular assays are summarized below. This data highlights the high potency and selectivity for PI3Kγ.

Table 1: Inhibitory Activity of this compound

TargetAssay TypeValueReference
PI3KγBiochemicalpIC50 = 9.3[1]

Table 2: Inhibitory Activity of AZD3458

TargetAssay TypeIC50 (nM)pIC50Reference
PI3Kγ Enzyme Assay 7.9 9.1 [2][3]
PI3KαEnzyme Assay79005.1[2][3]
PI3KβEnzyme Assay>30000<4.5[2][3]
PI3KδEnzyme Assay3006.5[2][3]
PI3Kγ Cellular p-Akt Assay 8 -[3]
PI3KαCellular p-Akt Assay>30000-[3]
PI3KβCellular p-Akt Assay>30000-[3]
PI3KδCellular p-Akt Assay1000-[3]
Human Neutrophil ActivationCellular Assay50-[3]
Human Macrophage p-AktCellular Assay32 (free IC50)-[4]
Mouse CD11b ActivationCellular Assay30 (free IC50)-[4]

Signaling Pathway and Experimental Workflow

To effectively utilize this compound/AZD3458 as tool compounds, it is essential to understand the biological context of the PI3Kγ pathway and the experimental procedures for its investigation.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR Gbetagamma Gβγ GPCR->Gbetagamma Ligand PI3Kgamma PI3Kγ Gbetagamma->PI3Kgamma PIP2 PIP2 PIP3 PIP3 PI3Kgamma->PIP3 phosphorylates PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates pAkt p-Akt Akt->pAkt Downstream Downstream Effectors pAkt->Downstream activates AZ2 This compound / AZD3458 AZ2->PI3Kgamma inhibits

PI3Kγ signaling pathway and the inhibitory action of this compound/AZD3458.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture THP-1 monocytes Differentiation 2. Differentiate to M0 macrophages (e.g., with PMA) Cell_Culture->Differentiation Plating 3. Seed M0 macrophages Differentiation->Plating Stimulation 4. Stimulate with chemoattractant (e.g., C5a, fMLP) Plating->Stimulation Inhibition 5. Treat with this compound/AZD3458 (dose-response) Stimulation->Inhibition Lysis 6. Cell Lysis Inhibition->Lysis pAkt_Measurement 7. Measure p-Akt (Ser473) (e.g., AlphaLISA) Lysis->pAkt_Measurement Data_Normalization 8. Normalize data to controls pAkt_Measurement->Data_Normalization IC50_Calculation 9. Calculate IC50 Data_Normalization->IC50_Calculation

Workflow for a cell-based p-Akt assay to determine IC50 of this compound/AZD3458.

Experimental Protocols

Biochemical PI3Kγ Kinase Assay (ADP-Glo™ Format)

This protocol is for determining the in vitro potency of this compound/AZD3458 against purified PI3Kγ enzyme. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human PI3Kγ (p110γ/p85α)

  • PI(4,5)P2 lipid substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.4, 50 mM NaCl, 3 mM MgCl2, 1 mM DTT)

  • This compound/AZD3458 compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound/AZD3458 in 100% DMSO. A typical starting concentration is 1 mM. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤ 1%.

  • Kinase Reaction Mixture: Prepare a master mix containing the PI3Kγ enzyme and PI(4,5)P2 substrate in Kinase Assay Buffer.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted compound or vehicle (DMSO in Kinase Assay Buffer) to the wells of the 384-well plate.

    • Add 2.5 µL of the kinase/substrate master mix to each well to initiate the reaction.

    • Add 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for PI3Kγ.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based p-Akt (Ser473) Assay (AlphaLISA® SureFire® Ultra™ Format)

This protocol describes a no-wash, bead-based immunoassay to measure the phosphorylation of Akt at Ser473 in a human monocytic cell line (e.g., THP-1) as a downstream readout of PI3Kγ activity.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium with 10% FBS, 2-mercaptoethanol

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional, for adherent macrophages)

  • Chemoattractant/stimulant (e.g., C5a, fMLP)

  • This compound/AZD3458 compound

  • AlphaLISA® SureFire® Ultra™ Human and Mouse Phospho-AKT 1/2/3 (pS473) Detection Kit

  • White, opaque 384-well cell culture plates and assay plates (e.g., OptiPlate™)

  • Plate reader capable of AlphaLISA® detection

Procedure:

  • Cell Culture and Plating:

    • Culture THP-1 cells in suspension according to standard protocols.

    • (Optional for adherent macrophages) Differentiate THP-1 monocytes into M0 macrophages by treating with PMA (e.g., 25-100 ng/mL) for 24-48 hours.

    • Seed the cells into a 384-well cell culture plate at an appropriate density (e.g., 20,000 - 40,000 cells/well) and allow them to adhere (if differentiated) or settle.

  • Compound Treatment:

    • Prepare serial dilutions of this compound/AZD3458 in serum-free media.

    • Add the diluted compound to the cells and pre-incubate for 1-2 hours at 37°C.

  • Cell Stimulation:

    • Prepare the stimulant (e.g., C5a) at the desired concentration in serum-free media.

    • Add the stimulant to the wells and incubate for a short period (e.g., 5-15 minutes) at 37°C to induce Akt phosphorylation.

  • Cell Lysis:

    • Carefully remove the media and add 10-20 µL of the Lysis Buffer provided in the kit to each well.

    • Incubate for 10-15 minutes at room temperature with gentle shaking.

  • AlphaLISA® Assay:

    • Transfer 5 µL of the cell lysate to a 384-well white OptiPlate™.

    • Add 5 µL of the Acceptor Mix (containing Acceptor beads and one of the antibodies) to each well. Seal the plate and incubate for 1 hour at room temperature.

    • Add 5 µL of the Donor Mix (containing Streptavidin-Donor beads and the biotinylated antibody) to each well under subdued light. Seal the plate and incubate for 1 hour at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaLISA®-compatible plate reader.

  • Data Analysis: The AlphaLISA® signal is proportional to the amount of phosphorylated Akt. Calculate the percent inhibition for each compound concentration relative to the stimulated vehicle control. Determine the cellular IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound and AZD3458 are powerful and selective tool compounds for the investigation of the PI3Kγ signaling pathway. The provided data and protocols offer a robust framework for researchers to design and execute experiments aimed at understanding the role of PI3Kγ in health and disease. Careful adherence to these methodologies will ensure the generation of high-quality, reproducible data, thereby advancing our knowledge of this important therapeutic target.

References

Application Notes: Measuring the Effects of AZ-2 on Apoptosis via PI3K/Akt Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZ-2 is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, and metabolism.[1][2][3][4] Dysregulation of the PI3K/Akt pathway is a hallmark of many cancers, leading to uncontrolled cell growth and resistance to apoptosis (programmed cell death).[1][2] By inhibiting this pathway, this compound is hypothesized to promote apoptosis in cancer cells, making it a promising candidate for therapeutic development.

These application notes provide a comprehensive set of protocols to measure the pro-apoptotic effects of this compound. The described assays will enable researchers to quantify changes in cell viability, detect markers of apoptosis, and confirm the mechanism of action through the PI3K/Akt pathway.

Core Assays to Measure this compound Induced Apoptosis

  • Cell Viability Assay (MTT Assay): To determine the cytotoxic effects of this compound by measuring the metabolic activity of cells.[5][6][7]

  • Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining: To quantify the percentage of cells undergoing early and late-stage apoptosis.[8][9]

  • Caspase-3 Activity Assay: To measure the activity of caspase-3, a key executioner caspase in the apoptotic cascade.[10][11][12]

  • Western Blot Analysis of Apoptotic and PI3K/Akt Pathway Proteins: To confirm the inhibition of the PI3K/Akt pathway and observe changes in the expression of key apoptotic regulatory proteins.

Data Presentation

Table 1: Effect of this compound on Cell Viability (MTT Assay)
This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100%
0.11.120.0689.6%
10.850.0568.0%
100.450.0436.0%
500.150.0212.0%
Table 2: Apoptosis Analysis by Annexin V/PI Staining
Treatment (24h)% Viable Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle Control95.2%2.1%1.5%1.2%
This compound (10 µM)45.8%35.5%15.2%3.5%
Table 3: Caspase-3 Activity
Treatment (24h)Relative Fluorescence Units (RFU)Fold Increase vs. Control
Vehicle Control15,2301.0
This compound (10 µM)68,5354.5
Table 4: Western Blot Densitometry Analysis
Protein TargetVehicle Control (Relative Density)This compound (10 µM) (Relative Density)% Change
p-Akt (Ser473)1.000.15-85%
Total Akt1.000.98-2%
Bcl-21.000.45-55%
Bax1.001.85+85%
Cleaved Caspase-31.005.20+420%
β-Actin1.001.000%

Mandatory Visualizations

PI3K_Akt_Apoptosis_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Bad Bad Akt->Bad Inhibits AZ2 This compound AZ2->PI3K Bcl2 Bcl-2 Bad->Bcl2 Mito Mitochondrion Bcl2->Mito Inhibits Cytochrome c release CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: PI3K/Akt signaling pathway and its role in apoptosis regulation.

Experimental_Workflow cluster_assays Perform Assays start Start: Culture Cells treat Treat cells with this compound (Dose-response & Time-course) start->treat mtt 1. MTT Assay (Cell Viability) treat->mtt flow 2. Annexin V/PI Staining (Flow Cytometry) treat->flow caspase 3. Caspase-3 Assay (Fluorometric) treat->caspase wb 4. Western Blot (Protein Expression) treat->wb analyze Data Analysis & Quantification mtt->analyze flow->analyze caspase->analyze wb->analyze end Conclusion: Assess Pro-apoptotic Effect of this compound analyze->end

Caption: General experimental workflow for assessing the effects of this compound.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[5][6][7] The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the diluted compound or vehicle control (DMSO concentration should not exceed 0.1%).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[13]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13] Mix gently by pipetting or shaking.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis.[8] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[8]

Materials:

  • 6-well plates

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control as described previously.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[14]

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8][14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Protocol 3: Caspase-3 Activity Assay

This assay measures the activity of activated caspase-3, a key executioner of apoptosis.[12] It uses a synthetic substrate (DEVD) conjugated to a fluorophore (e.g., AMC) or a chromophore (e.g., pNA).[10][11][12] Cleavage of the substrate by caspase-3 releases the reporter molecule, which can be quantified.

Materials:

  • Treated and control cells

  • Caspase-3 Activity Assay Kit (Fluorometric or Colorimetric)

  • Cell Lysis Buffer

  • Reaction Buffer with DTT

  • Caspase-3 Substrate (e.g., DEVD-AMC or DEVD-pNA)

  • 96-well black or clear plate

  • Fluorometer or spectrophotometer

Procedure:

  • Induce Apoptosis: Treat cells with this compound or vehicle control.

  • Cell Lysis: Harvest cells and lyse them using the provided chilled Lysis Buffer. Incubate on ice for 10-15 minutes.[15][16]

  • Centrifugation: Centrifuge the lysates at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.[15]

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Assay Reaction: In a 96-well plate, add 50-100 µg of protein lysate per well. Add Reaction Buffer and the Caspase-3 substrate.[11]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[11]

  • Measurement: Measure the fluorescence (Ex/Em = 380/440 nm for AMC) or absorbance (405 nm for pNA).[10][11]

  • Data Analysis: Calculate the fold increase in caspase-3 activity compared to the vehicle control.

Protocol 4: Western Blot Analysis

Western blotting is used to detect changes in the levels of specific proteins involved in the PI3K/Akt pathway and apoptosis.

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Quantification: Normalize protein concentration for all cell lysate samples.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[17][18][19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[18]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[19]

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[17]

  • Analysis: Perform densitometry analysis on the protein bands, normalizing to a loading control like β-actin.

References

Troubleshooting & Optimization

troubleshooting AZ-2 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective PI3Kγ inhibitor, AZ-2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a highly selective inhibitor of the lipid kinase PI3Kγ, often used in research related to inflammation and immune diseases.[1] Its selectivity for PI3Kγ over other PI3K isoforms is a key feature.[2]

Q2: How do I dissolve this compound for my experiments?

This compound is poorly soluble in aqueous solutions but is highly soluble in dimethyl sulfoxide (DMSO). It is recommended to first prepare a high-concentration stock solution in DMSO. For most in vitro applications, this stock solution can then be diluted into your aqueous experimental medium.

Q3: My this compound precipitated when I diluted the DMSO stock in my aqueous buffer. What should I do?

Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps you can take:

  • Lower the final concentration: The most straightforward solution is to decrease the final concentration of this compound in your assay.

  • Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might help maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Use a surfactant: A small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, in your final assay buffer can help to maintain the solubility of hydrophobic compounds. It is crucial to test the effect of the surfactant on your specific assay.

  • Sonication: After diluting the DMSO stock, briefly sonicating the solution can help to redissolve small precipitates and create a more uniform suspension.[1]

  • Warm the solution: Gently warming the solution to 37°C may aid in dissolution. However, be mindful of the temperature stability of this compound and other components in your assay.

Q4: What are the recommended storage conditions for this compound solutions?

Stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[1][3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3] A stock solution stored at -80°C is typically stable for up to 6 months, while at -20°C, it is stable for about one month.[1][3]

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₂₀H₂₃N₃O₂S
Molecular Weight369.48 g/mol
CAS Number2231760-33-9

Table 2: Solubility of this compound

SolventConcentration
Dimethyl Sulfoxide (DMSO)50 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.6948 mg of this compound.

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder.

  • Mixing: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of an In Vivo Formulation (Suspended Solution)

This protocol yields a suspended solution suitable for oral or intraperitoneal injection.[1]

  • Initial Dilution: To prepare a 1 mL working solution at 2.5 mg/mL, start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.

  • Addition of PEG300: Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly.

  • Addition of Tween-80: Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Final Dilution with Saline: Add 450 µL of saline to bring the final volume to 1 mL. Mix well. The final solution will be a suspension. Use of an ultrasonic bath may be necessary to ensure a uniform suspension.[1]

Protocol 3: Preparation of an In Vivo Formulation (Clear Solution)

This protocol yields a clear solution, also for in vivo use.[1]

  • Initial Dilution: To prepare a working solution of ≥ 2.5 mg/mL, start with a stock solution of this compound in DMSO.

  • Final Dilution with Corn Oil: Add 90% corn oil to 10% of the this compound DMSO stock solution. For example, to make 1 mL of the final solution, add 100 µL of the DMSO stock to 900 µL of corn oil. Mix thoroughly until a clear solution is obtained.

Mandatory Visualization

AZ2_Troubleshooting_Workflow start Start: this compound Precipitation in Aqueous Solution check_concentration Is the final concentration of this compound essential? start->check_concentration lower_concentration Lower the final concentration of this compound check_concentration->lower_concentration No check_dmso Can the final DMSO concentration be increased? check_concentration->check_dmso Yes end_success Success: this compound is soluble lower_concentration->end_success increase_dmso Increase final DMSO (e.g., to 0.5%) Run vehicle control check_dmso->increase_dmso Yes use_surfactant Add a biocompatible surfactant (e.g., Tween-80) to the aqueous buffer check_dmso->use_surfactant No increase_dmso->end_success sonicate_warm Try brief sonication or gentle warming (37°C) of the final solution use_surfactant->sonicate_warm end_fail Insolubility persists: Consider alternative formulation strategies use_surfactant->end_fail sonicate_warm->end_success sonicate_warm->end_fail

Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kγ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AZ2 This compound AZ2->PI3K Inhibition PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream Downstream Signaling (e.g., cell survival, proliferation) Akt->Downstream

Caption: Simplified PI3K signaling pathway showing the inhibitory action of this compound.

References

Technical Support Center: AZ-2 (AZD5153) Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help mitigate the off-target effects of AZ-2 (AZD5153) in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AZD5153) and what is its primary mechanism of action?

A1: this compound, also known as AZD5153, is an orally bioavailable, potent, and selective bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] Its primary mechanism of action is to bind to the two bromodomains (BD1 and BD2) of BRD4 simultaneously, a member of the BET family.[1][2] This bivalent binding prevents BRD4 from interacting with acetylated histones on the chromatin, thereby disrupting the transcription of key oncogenes like MYC, and other genes involved in cell cycle progression and apoptosis.[3][4]

Q2: What are the known on-target and potential off-target effects of AZD5153?

A2: As a pan-BET inhibitor, AZD5153 not only binds to BRD4 but also to other BET family members, namely BRD2, BRD3, and BRDT, with comparable affinities.[1] This is a crucial consideration for potential off-target effects within the BET family. The primary on-target effects are the downregulation of transcriptional programs controlled by BET proteins, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[3][4]

A known off-target effect, as determined by a Bromoscan panel, shows that at a concentration of 10 µM, AZD5153 has the highest affinity for the BET family. The next most potent interaction is with TAF1(2), a non-BET bromodomain, but with significantly lower affinity.[1] Clinical studies have reported side effects such as thrombocytopenia (low platelet count) and fatigue, which are considered on-target class effects of BET inhibitors.[2][5][6][7]

Troubleshooting Guide: Minimizing and Identifying Off-Target Effects

Q3: I am observing unexpected phenotypes in my cell culture experiments with AZD5153. How can I determine if these are due to off-target effects?

A3: Distinguishing on-target from off-target effects is a critical step in drug discovery and validation. Here is a systematic approach to troubleshoot unexpected phenotypes:

  • Confirm On-Target Engagement: First, verify that AZD5153 is engaging with its intended target, BRD4, in your experimental system. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET assay can confirm target engagement in intact cells.

  • Dose-Response Analysis: Perform a dose-response experiment. On-target effects should correlate with the known potency of AZD5153 for BRD4 (in the low nanomolar range). Effects observed only at much higher concentrations are more likely to be off-target.

  • Use a Structurally Unrelated BET Inhibitor: Compare the phenotype induced by AZD5153 with that of a structurally different BET inhibitor (e.g., JQ1). If the phenotype is consistent across different inhibitors of the same target, it is more likely to be an on-target effect.

  • Rescue Experiments: If the phenotype is due to the inhibition of a specific downstream target of BRD4 (e.g., MYC), attempt to rescue the phenotype by overexpressing that target.

  • Global Profiling: Employ unbiased techniques like RNA-sequencing or proteomics to analyze the global changes in gene expression or protein abundance after AZD5153 treatment. This can help identify affected pathways that are not known to be regulated by BRD4.

Quantitative Data Summary

Table 1: AZD5153 Binding Affinity and Potency

TargetAssay TypePotency (Ki/IC50)Reference
BRD4Fluorescence Polarization5 nM (Ki)[1]
BRD4 (foci disruption)U2OS cells1.7 nM (IC50)[3]
BRD2, BRD3, BRDTBromoscanComparable affinity to BRD4[1]
TAF1(2)BromoscanpKi = 5.9[1]

Table 2: Clinically Observed Treatment-Emergent Adverse Events (TEAEs) with AZD5153 Monotherapy

Adverse EventAll Grades (%)Grade ≥3 (%)Reference
Fatigue38.27.1[5][6]
Thrombocytopenia32.414.7[5][6]
Diarrhea32.43.6[5][6]
AnemiaNot specified8.8[5][6]

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA) to Confirm BRD4 Engagement

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Objective: To verify that AZD5153 binds to and stabilizes BRD4 in a cellular context.

Methodology:

  • Cell Treatment:

    • Plate your cells of interest and grow to 70-80% confluency.

    • Treat cells with either DMSO (vehicle control) or varying concentrations of AZD5153 (e.g., 1 nM to 10 µM) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest cells and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Protein Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble BRD4 in each sample by Western blotting using a specific anti-BRD4 antibody.

    • Quantify the band intensities and plot the percentage of soluble BRD4 as a function of temperature for both DMSO and AZD5153-treated samples. A shift in the melting curve to a higher temperature in the presence of AZD5153 indicates target engagement.

RNA-Sequencing to Identify Off-Target Gene Expression Changes

Objective: To identify global changes in gene expression following AZD5153 treatment to uncover potential off-target pathways.

Methodology:

  • Cell Treatment and RNA Extraction:

    • Treat cells with DMSO or a relevant concentration of AZD5153 (e.g., IC50 concentration) for a specific time point (e.g., 6, 12, or 24 hours).

    • Harvest the cells and extract total RNA using a standard kit (e.g., RNeasy Kit, Qiagen).

  • Library Preparation and Sequencing:

    • Assess RNA quality and quantity.

    • Prepare sequencing libraries from the extracted RNA (e.g., using a TruSeq RNA Library Prep Kit, Illumina).

    • Perform high-throughput sequencing (e.g., on an Illumina NovaSeq platform).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon AZD5153 treatment.

    • Use pathway analysis tools (e.g., GSEA, DAVID) to identify signaling pathways that are enriched in the differentially expressed genes. Pathways not known to be regulated by BRD4 may represent off-target effects.

Visualizations

AZD5153_Mechanism_of_Action cluster_0 Normal Gene Transcription cluster_1 Action of AZD5153 BRD4 BRD4 AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones Binds to TranscriptionMachinery Transcription Machinery BRD4->TranscriptionMachinery Recruits Promoter Gene Promoter AcetylatedHistones->Promoter MYC MYC Gene TranscriptionMachinery->MYC Activates Transcription Transcription_Blocked Transcription Blocked TranscriptionMachinery->Transcription_Blocked AZD5153 AZD5153 BRD4_inhibited BRD4 AZD5153->BRD4_inhibited Binds to and Inhibits BRD4_inhibited->AcetylatedHistones Binding Prevented BRD4_inhibited->TranscriptionMachinery Recruitment Blocked

Caption: Mechanism of action of AZD5153 in inhibiting BRD4-mediated gene transcription.

Off_Target_Troubleshooting_Workflow Start Unexpected Phenotype Observed Confirm_TE 1. Confirm Target Engagement (CETSA, NanoBRET) Start->Confirm_TE Dose_Response 2. Dose-Response Analysis Confirm_TE->Dose_Response Orthogonal_Inhibitor 3. Use Structurally Different BET Inhibitor Dose_Response->Orthogonal_Inhibitor Rescue_Experiment 4. Rescue Experiment Orthogonal_Inhibitor->Rescue_Experiment Global_Profiling 5. Global Profiling (RNA-seq, Proteomics) Rescue_Experiment->Global_Profiling On_Target Likely On-Target Effect Global_Profiling->On_Target Off_Target Likely Off-Target Effect Global_Profiling->Off_Target

Caption: A workflow for troubleshooting unexpected phenotypes observed with AZD5153.

References

optimizing AZ-2 dosage for maximum efficacy and minimal toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of the novel investigational compound AZ-2 for maximum efficacy and minimal toxicity. The following information is intended to support preclinical research and development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an investigational inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). By binding to Bcl-2, this compound displaces pro-apoptotic proteins, leading to the initiation of the intrinsic apoptotic pathway in susceptible cells. Its primary therapeutic potential is being explored in hematological malignancies and solid tumors that overexpress Bcl-2.

Q2: What are the common off-target effects observed with this compound?

A2: Preclinical studies have indicated potential off-target effects at higher concentrations, including mild inhibition of other Bcl-2 family members such as Bcl-xL and Mcl-1. This can lead to on-target toxicities in highly sensitive tissues. Researchers should carefully monitor for signs of thrombocytopenia and neutropenia, which are known class effects of Bcl-2 inhibitors.

Q3: What are the recommended starting concentrations for in vitro experiments?

A3: For initial in vitro cell viability and apoptosis assays, a dose range of 1 nM to 10 µM is recommended. This range should be sufficient to observe a dose-dependent effect in sensitive cell lines and establish an initial IC50 (half-maximal inhibitory concentration).

Q4: What are the key considerations for designing in vivo dose-finding studies?

A4: In vivo dose-finding studies are critical for establishing a therapeutic window.[1][2][3] Key considerations include the selection of an appropriate animal model, the route of administration, and the dosing schedule.[4] It is recommended to start with a dose-range finding study to determine the maximum tolerated dose (MTD).[1] Subsequent studies should evaluate multiple dose levels to assess both anti-tumor efficacy and potential toxicities.[5]

Q5: How can I troubleshoot unexpected toxicity in my animal models?

A5: Unexpected toxicity can arise from various factors. Refer to the troubleshooting guide below for specific issues. General steps include verifying the formulation and dose of this compound, ensuring the health and uniformity of the animal cohort, and considering pharmacokinetic and pharmacodynamic (PK/PD) modeling to understand drug exposure and response.

Troubleshooting Guides

In Vitro Assay Troubleshooting
Issue Potential Cause Recommended Action
High variability in cell viability readouts Inconsistent cell seeding density, edge effects in multi-well plates, or instability of this compound in culture media.Ensure uniform cell seeding. Avoid using outer wells of plates or fill them with media only. Prepare fresh this compound solutions for each experiment and test for degradation over the experiment's duration.
No observable efficacy at expected concentrations The cell line may not be dependent on Bcl-2 for survival. This compound may be binding to serum proteins in the culture media.Profile the expression of Bcl-2 family proteins in your cell line. Consider using a serum-free or low-serum media for the duration of the drug treatment.
Discrepancy between apoptosis and viability assay results The timing of the assays may not be optimal. This compound may be inducing cell cycle arrest rather than apoptosis at certain concentrations.Perform a time-course experiment to determine the optimal endpoint for apoptosis and viability assays. Analyze cell cycle distribution using flow cytometry.
In Vivo Study Troubleshooting
Issue Potential Cause Recommended Action
Excessive weight loss or signs of distress in animals at low doses The vehicle used for formulation may be causing toxicity. The animal strain may be particularly sensitive to this compound.Conduct a vehicle-only toxicity study. If the vehicle is the issue, explore alternative formulations. If strain sensitivity is suspected, consider using a different, well-characterized strain.
Lack of tumor growth inhibition at high doses Poor bioavailability of this compound. Rapid metabolism of the compound. Development of drug resistance.Perform pharmacokinetic (PK) analysis to determine the concentration of this compound in plasma and tumor tissue. If bioavailability is low, consider alternative routes of administration or formulation. For resistance, analyze tumor tissue for changes in the expression of Bcl-2 family proteins.
Inconsistent tumor growth within the same treatment group Variation in initial tumor size at the start of treatment. Inaccurate dosing.Ensure that tumors are of a consistent size at the time of randomization. Review and standardize the dosing procedure to minimize variability.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment : Prepare a serial dilution of this compound in culture media. Replace the existing media with the media containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition : Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization : Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-only control and plot the dose-response curve to determine the IC50 value.

In Vivo Maximum Tolerated Dose (MTD) Study
  • Animal Model : Use healthy, age-matched mice (e.g., C57BL/6), with 3-5 animals per dose group.

  • Dose Escalation : Begin with a low dose of this compound (e.g., 1 mg/kg) and escalate the dose in subsequent cohorts (e.g., 3, 10, 30, 100 mg/kg).

  • Administration : Administer this compound via the intended clinical route (e.g., oral gavage or intravenous injection) daily for 7-14 days.[1]

  • Monitoring : Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance.

  • Endpoint : The MTD is defined as the highest dose that does not cause more than a 10-20% weight loss or significant clinical signs of distress.

  • Pathology : At the end of the study, perform a complete necropsy and histopathological analysis of major organs to identify any drug-related toxicities.

Visualizations

AZ2_Signaling_Pathway cluster_Mitochondrion Mitochondrion Bcl2 Bcl-2 Bax_Bak Bax/Bak Bcl2->Bax_Bak inhibits Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c releases Apoptosis Apoptosis Cytochrome_c->Apoptosis initiates AZ2 This compound AZ2->Bcl2 inhibits

Caption: Simplified signaling pathway of this compound inducing apoptosis.

Experimental_Workflow cluster_In_Vitro In Vitro Studies cluster_In_Vivo In Vivo Studies Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) IC50_Determination IC50 Determination Cell_Viability->IC50_Determination Apoptosis_Assay Apoptosis Assays (e.g., Annexin V, Caspase-3/7) Apoptosis_Assay->IC50_Determination MTD_Study Maximum Tolerated Dose (MTD) Study IC50_Determination->MTD_Study informs starting dose Efficacy_Study Tumor Xenograft Efficacy Study MTD_Study->Efficacy_Study determines dose range PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Efficacy_Study->PK_PD_Analysis Dose_Optimization Optimal Dose Selection Efficacy_Study->Dose_Optimization PK_PD_Analysis->Dose_Optimization

Caption: Experimental workflow for optimizing this compound dosage.

References

Technical Support Center: AZ-2 Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of AZ-2 in long-term experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and use of this compound in your research.

Issue 1: My this compound solution has become cloudy or shows visible precipitates.

  • Question: I prepared a stock solution of this compound in an appropriate solvent, but after storage, I've noticed it has become cloudy and some precipitate has formed. What could be the cause and how can I resolve this?

  • Answer:

    • Potential Cause 1: Poor Solubility and Supersaturation. this compound might have been initially dissolved at a concentration above its thermodynamic solubility limit, leading to precipitation over time, especially if stored at a lower temperature.

    • Troubleshooting:

      • Gently warm the solution to see if the precipitate redissolves. If it does, this suggests that the issue is temperature-dependent solubility.

      • Consider preparing a fresh stock solution at a slightly lower concentration.

      • If the solvent is aqueous-based, check the pH of the solution, as changes in pH can affect the solubility of this compound.

    • Potential Cause 2: Degradation. The precipitate could be a degradation product of this compound that is less soluble in the solvent.

    • Troubleshooting:

      • Analyze the precipitate and the supernatant separately using an appropriate analytical method (e.g., HPLC, LC-MS) to identify the components.

      • Compare the analytical profile to a freshly prepared solution of this compound to check for the presence of new peaks that would indicate degradation products.

Issue 2: I'm observing a gradual loss of this compound activity in my bioassays.

  • Question: Over the course of my long-term experiment, the biological activity of my this compound compound seems to be decreasing. What could be the reason for this loss of potency?

  • Answer:

    • Potential Cause 1: Chemical Degradation. this compound may be degrading over time in your experimental conditions. Common degradation pathways for small molecules include hydrolysis and oxidation.[1][2]

    • Troubleshooting:

      • Review the chemical structure of this compound for functional groups susceptible to hydrolysis (e.g., esters, amides) or oxidation.[1][3]

      • Analyze a sample of your aged this compound solution by HPLC or LC-MS to quantify the amount of parent compound remaining and to identify any potential degradants.

      • Consider performing forced degradation studies (e.g., exposure to acid, base, peroxide) to understand the degradation profile of this compound.[4]

    • Potential Cause 2: Adsorption to Labware. this compound might be adsorbing to the surface of your storage containers or experimental labware (e.g., plastic tubes, pipette tips).

    • Troubleshooting:

      • Try using low-adhesion microplates and tubes.

      • Consider adding a small amount of a non-ionic surfactant (e.g., Tween-20) to your buffers, if compatible with your assay, to reduce non-specific binding.

      • Avoid using silanized glassware or pipette tips, as these can sometimes interact with compounds.[5]

Issue 3: I'm seeing new peaks in my HPLC/LC-MS analysis of an aged this compound sample.

  • Question: When I analyze my stored this compound samples, I see additional peaks that were not present in the initial analysis. What are these peaks and what should I do?

  • Answer:

    • Potential Cause 1: Degradation Products. The new peaks are likely degradation products of this compound. The conditions of storage (e.g., temperature, light exposure, pH of the solvent) can influence the rate and type of degradation.

    • Troubleshooting:

      • Characterize the new peaks using mass spectrometry to determine their molecular weights. This can provide clues about the degradation pathway (e.g., an increase of 16 amu might suggest oxidation).

      • Review the storage conditions. Was the sample exposed to light or elevated temperatures?

      • Implement stricter storage protocols, such as storing aliquots in amber vials at -80°C, to minimize degradation.

    • Potential Cause 2: Contamination. The new peaks could be from an external contaminant.

    • Troubleshooting:

      • Analyze a blank sample (solvent only) that has been stored under the same conditions to rule out contamination from the solvent or container.

      • Ensure proper handling and clean lab practices to prevent cross-contamination.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture. Before use, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

Q2: How should I prepare and store stock solutions of this compound?

A2: Prepare a concentrated stock solution in an appropriate anhydrous solvent (e.g., DMSO, ethanol). Aliquot the stock solution into single-use volumes in amber vials or tubes to minimize freeze-thaw cycles and light exposure.[6] Store these aliquots at -80°C. For aqueous solutions, be aware that hydrolysis can be a significant degradation pathway.[2][7]

Q3: Is this compound sensitive to light?

A3: Many compounds are light-sensitive. It is recommended to handle this compound and its solutions under subdued light and to store them in light-protecting containers (e.g., amber vials).[8][9][10] If photostability is a concern, a formal photostability study should be conducted.[11][12]

Q4: How can I assess the stability of this compound in my specific experimental buffer?

A4: To assess the stability in your buffer, incubate a solution of this compound in the buffer under your experimental conditions (e.g., temperature, duration). At various time points, take an aliquot and analyze it by a stability-indicating method like HPLC to quantify the remaining amount of this compound.

Q5: What is an accelerated stability study?

A5: An accelerated stability study involves exposing the compound to elevated stress conditions (e.g., higher temperature, humidity) to predict its long-term stability in a shorter period.[13][14][15] Data from these studies help in determining appropriate storage conditions and estimating shelf-life.

Data Presentation

Table 1: Example Conditions for Accelerated Stability Studies (based on ICH Q1A(R2))

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Experimental Protocols

Protocol: Photostability Testing of this compound

This protocol is based on the ICH Q1B guideline for photostability testing of new drug substances.[11]

  • Sample Preparation:

    • Prepare two sets of samples of solid this compound and two sets of a solution of this compound in a suitable solvent.

    • One set of solid and solution samples will be the "exposed" samples. Place them in chemically inert, transparent containers.

    • The other set will be the "dark control" samples. Wrap these containers in aluminum foil to protect them completely from light.

  • Light Exposure:

    • Place the exposed samples and the dark control samples in a photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[10][11]

  • Analysis:

    • After the exposure is complete, retrieve all samples.

    • Visually inspect all samples for any changes in color or appearance.

    • Analyze all samples (both exposed and dark control) using a validated, stability-indicating HPLC method.

  • Evaluation:

    • Compare the chromatograms of the exposed samples to those of the dark control samples.

    • Any significant degradation observed in the exposed sample that is not present in the dark control can be attributed to light exposure.

    • If significant photodegradation occurs, further studies should be conducted on this compound in its intended packaging to evaluate the protective efficacy of the packaging.

Visualizations

cluster_hydrolysis Generic Hydrolysis of an Ester AZ2 This compound (Ester) Intermediate Tetrahedral Intermediate AZ2->Intermediate Nucleophilic attack by water Water Water (H₂O) Water->Intermediate Acid Carboxylic Acid Degradant Intermediate->Acid Elimination of alcohol Alcohol Alcohol Degradant Intermediate->Alcohol cluster_workflow Long-Term Stability Study Workflow start Start: Prepare and package this compound samples storage Place samples in stability chambers (Long-term and Accelerated Conditions) start->storage pull Pull samples at specified time points (e.g., 0, 3, 6, 9, 12 months) storage->pull pull->storage Continue study analysis Analyze samples: - Visual Inspection - HPLC/LC-MS for Purity/Degradants - Bioassay for Potency pull->analysis data Compile and analyze data analysis->data report Generate stability report and determine shelf-life data->report cluster_troubleshooting Troubleshooting this compound Instability start Instability Observed (e.g., precipitation, activity loss) check_solubility Is the compound fully dissolved? start->check_solubility check_storage Were storage conditions appropriate? (Temp, Light, Freeze-Thaw) check_solubility->check_storage Yes solution1 Action: Prepare fresh solution at lower concentration. Check pH. check_solubility->solution1 No analyze Analyze by HPLC/LC-MS check_storage->analyze Yes solution2 Action: Optimize storage conditions. Aliquot samples. check_storage->solution2 No degradation Degradation products detected? analyze->degradation solution3 Action: Characterize degradants. Investigate degradation pathway. degradation->solution3 Yes end Problem Resolved degradation->end No (Consider other factors) solution1->end solution2->end solution3->end

References

Technical Support Center: Troubleshooting AZ-2 Activity in Your Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering a lack of activity with the compound AZ-2 in their assays. This document provides a structured approach to troubleshooting, from simple checks to more complex experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected activity?

This compound is a highly selective inhibitor of the lipid kinase PI3Kγ (Phosphoinositide 3-kinase gamma)[1]. It functions by binding to the ATP-binding pocket of the enzyme. Therefore, it is expected to show inhibitory activity in assays that measure PI3Kγ activity or downstream signaling events.

Q2: I'm not seeing any inhibition with this compound in my assay. What are the common initial troubleshooting steps?

When a compound like this compound doesn't show activity, it's crucial to systematically check several factors. Start with the most straightforward possibilities:

  • Compound Integrity and Handling:

    • Confirm the correct compound was used.

    • Check for proper storage conditions (e.g., temperature, light protection).

    • Ensure the compound was fully dissolved in the appropriate solvent at the correct concentration.

  • Assay Setup:

    • Verify the final concentration of this compound in the assay.

    • Confirm the incubation time is sufficient for the inhibitor to interact with the target.

    • Ensure all reagents, including the kinase, substrate, and detection reagents, are active and were added correctly.

  • Positive and Negative Controls:

    • Confirm that your positive control for inhibition is working as expected.

    • Ensure your negative (vehicle) control shows the expected baseline activity.

Q3: Could the issue be with the type of assay I am using?

Yes, the choice of assay can significantly impact the observed activity of an inhibitor. There can be discrepancies between biochemical and cell-based assays[2].

  • Biochemical vs. Cellular Assays: A compound that is potent in a biochemical assay (using purified enzyme) may not be active in a cell-based assay due to factors like cell permeability, efflux pumps, or compound metabolism. Conversely, some inhibitors may require the cellular context for activity[2].

  • Kinase Conformation: Some inhibitors preferentially bind to inactive kinase conformations[3][4]. If your biochemical assay uses a constitutively active kinase, it might not be sensitive to an inhibitor that stabilizes an inactive state.

Q4: My this compound was stored improperly. Could this be the cause?

Improper storage can lead to compound degradation, resulting in a loss of activity. Refer to the manufacturer's instructions for recommended storage conditions. If degradation is suspected, it is best to use a fresh stock of the compound.

Q5: What if I suspect my kinase is inactive?

The purity of a kinase on a gel does not always equate to its functional activity. Kinases need to be in the correct phosphorylation state and properly folded to be active[5]. If you suspect your kinase is inactive, you will not see inhibition from any compound.

  • Check Kinase Activity: Always run a control without any inhibitor to ensure your kinase is active.

  • Use a Different Lot: If possible, try a different batch or lot of the kinase.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a lack of this compound activity.

Troubleshooting_Workflow start Start: No this compound Activity Observed check_basics Step 1: Verify Basic Experimental Parameters - Correct Compound & Concentration? - Proper Storage & Handling? - Controls Working? start->check_basics compound_issue Potential Compound Issue check_basics->compound_issue Basics OK? assay_issue Potential Assay Issue compound_issue->assay_issue Yes resolve_compound Action: Use Fresh Compound Stock - Verify with QC Data (e.g., LC-MS) compound_issue->resolve_compound No target_issue Potential Target/System Issue assay_issue->target_issue Yes resolve_assay Action: Optimize Assay Conditions - Titrate Compound - Adjust Incubation Time - Validate Reagents assay_issue->resolve_assay No resolve_target Action: Validate Target Activity - Check Kinase Activity - Use Different Enzyme Lot - Consider Cell-Based Factors target_issue->resolve_target No end_unresolved Issue Persists: Contact Technical Support target_issue->end_unresolved Yes end_resolved Issue Resolved resolve_compound->end_resolved resolve_assay->end_resolved resolve_target->end_resolved

Caption: A flowchart for troubleshooting lack of compound activity.

Quantitative Data Summary

Discrepancies in quantitative parameters are a common source of error. Use the following table to verify your experimental setup.

ParameterRecommended RangeCommon PitfallTroubleshooting Action
This compound Final Concentration 1 nM - 10 µM (titration recommended)Concentration too low to see inhibition.Perform a dose-response curve to determine the IC50.
DMSO Final Concentration < 1%High DMSO concentration can inhibit kinase activity.Ensure the final DMSO concentration is consistent across all wells and is at a non-inhibitory level.
Incubation Time 15 - 60 minutes (assay dependent)Insufficient time for inhibitor binding.Optimize incubation time by testing a time course.
ATP Concentration At or below the Km for ATPHigh ATP concentration can outcompete the inhibitor.Use an ATP concentration close to the Km for your kinase.

PI3Kγ Signaling Pathway

Understanding the pathway in which this compound acts can help in designing appropriate cellular assays. This compound inhibits PI3Kγ, which is involved in converting PIP2 to PIP3. This leads to the activation of downstream effectors like Akt.

PI3K_Pathway GPCR GPCR Activation PI3Kgamma PI3Kγ GPCR->PI3Kgamma Activates PIP3 PIP3 PI3Kgamma->PIP3 Converts PIP2 to AZ2 This compound AZ2->PI3Kgamma Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates Downstream Downstream Cellular Responses (e.g., Proliferation, Survival) Akt->Downstream Promotes

Caption: Simplified PI3Kγ signaling pathway inhibited by this compound.

Experimental Protocols

Protocol: In Vitro PI3Kγ Inhibition Assay

This protocol provides a general framework for a biochemical assay to measure this compound activity.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Serially dilute the this compound stock solution to create a range of concentrations for the dose-response curve.

    • Prepare the assay buffer containing an appropriate concentration of ATP (at its Km for PI3Kγ) and the lipid substrate (e.g., PIP2).

    • Dilute the active PI3Kγ enzyme to the working concentration in the assay buffer.

  • Assay Procedure:

    • Add 2 µL of the diluted this compound or vehicle (DMSO) to the wells of a microplate.

    • Add 48 µL of the PI3Kγ enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 50 µL of the substrate-containing assay buffer.

    • Incubate the reaction for the optimized amount of time (e.g., 30 minutes) at 30°C.

    • Stop the reaction and detect the product (e.g., PIP3) using a suitable detection method (e.g., ADP-Glo™, HTRF®, or ELISA).

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all data points.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Technical Support Center: Mitigating AZ-2 Induced Cytotoxicity in HeLa Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate AZ-2 induced cytotoxicity in HeLa cells.

Frequently Asked Questions (FAQs)

Q1: We are observing higher than expected cytotoxicity with this compound in our HeLa cell line. What are the potential causes?

A1: Higher than expected cytotoxicity can stem from several factors:

  • Off-Target Effects: Kinase inhibitors like this compound can inhibit unintended kinases, leading to off-target toxicity.[1][2][3][4][5] Many kinase inhibitors are not entirely specific and can affect multiple signaling pathways.[6][7]

  • On-Target Toxicity in the Specific Cell Line: The intended target of this compound, while promoting the desired effect, might also be crucial for normal HeLa cell survival, leading to on-target cytotoxicity.

  • Experimental Parameters: Incorrect compound concentration, extended exposure time, or high cell density can exacerbate cytotoxic effects.[8][9] It is crucial to optimize these parameters for your specific experimental setup.

  • Compound Stability and Purity: Degradation of the compound or impurities in the batch can contribute to unexpected toxicity.

  • Cell Health and Passage Number: Unhealthy cells or cells at a high passage number can be more susceptible to drug-induced stress.

Q2: What are the primary mechanisms of cell death induced by kinase inhibitors like this compound?

A2: Kinase inhibitors can induce various forms of programmed cell death. The most common are:

  • Apoptosis: A regulated process of cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. This is often mediated by caspases.

  • Necroptosis: A form of programmed necrosis that is independent of caspases and is often mediated by RIPK1, RIPK3, and MLKL.[10][11]

  • Autophagy-related cell death: Dysregulation of autophagy, a cellular recycling process, can also lead to cell death.

Q3: Can co-treatment with other inhibitors help mitigate this compound's cytotoxicity?

A3: Yes, co-treatment with inhibitors of specific cell death pathways can help determine the mechanism of and potentially reduce cytotoxicity.

  • Pan-Caspase Inhibitors (e.g., Z-VAD-FMK): If this compound is inducing apoptosis, a pan-caspase inhibitor can block this pathway and improve cell viability.[12]

  • Necroptosis Inhibitors (e.g., Necrostatin-1): If necroptosis is the primary mechanism, an inhibitor of RIPK1 like Necrostatin-1 can be effective.[11][13]

  • Antioxidants (e.g., N-acetylcysteine - NAC): If cytotoxicity is mediated by oxidative stress, antioxidants may offer protection.[14][15] However, their use in cancer cell lines alongside therapeutic compounds should be carefully considered, as they could potentially interfere with the intended anti-cancer effects.[16][17]

Troubleshooting Guide

Issue 1: High Variability in Cytotoxicity Assay Results

High variability between wells or experiments can obscure the true effect of this compound.[8]

Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Pipette gently to avoid cell stress.[8]
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge Effects in Plates Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Inconsistent Incubation Time Standardize the incubation time with this compound across all experiments.[9]
Issue 2: this compound Cytotoxicity is Too High, Even at Low Concentrations

If significant cell death is observed at concentrations where the on-target effect is not yet optimal, consider the following strategies.

Mitigation Strategy Description
Time-Course Experiment Reduce the exposure time to this compound. A shorter duration may be sufficient for the on-target effect while minimizing toxicity.
Co-treatment with Pathway Inhibitors As described in the FAQs, co-administer Z-VAD-FMK or Necrostatin-1 to block specific death pathways.
Co-treatment with Antioxidants Test the effect of co-administering N-acetylcysteine (NAC) to counteract oxidative stress.[14]
Serum Concentration Optimization Altering the serum concentration in your media can sometimes modulate a compound's cytotoxic effects.

Experimental Protocols

Protocol 1: Determining the Mechanism of Cell Death via Co-treatment

This protocol outlines how to use inhibitors of apoptosis and necroptosis to identify the this compound induced cell death pathway.

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]

  • Pre-treatment: Pre-treat cells with either a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK) or a necroptosis inhibitor (e.g., 30 µM Necrostatin-1) for 1-2 hours.[18] Include a vehicle-only control.

  • This compound Treatment: Add this compound at a range of concentrations to both the pre-treated and non-pre-treated wells.

  • Incubation: Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.

  • Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with the inhibitors. A significant increase in viability in the presence of an inhibitor suggests the involvement of that specific pathway.

Protocol 2: Assessing the Role of Oxidative Stress

This protocol helps determine if this compound induced cytotoxicity is mediated by reactive oxygen species (ROS).

  • Cell Seeding: Seed HeLa cells as described in Protocol 1.

  • Pre-treatment: Pre-treat cells with an antioxidant (e.g., 1-5 mM N-acetylcysteine - NAC) for 1-2 hours. Include a vehicle-only control.

  • This compound Treatment: Add this compound at a range of concentrations.

  • Incubation: Incubate for the desired duration.

  • Viability and ROS Measurement:

    • Assess cell viability as in Protocol 1.

    • In a parallel plate, measure intracellular ROS levels using a fluorescent probe like DCFDA.

  • Data Analysis: A decrease in both ROS levels and cytotoxicity in the NAC co-treated group indicates the involvement of oxidative stress.

Visualizations

AZ2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor AZ2_Target Target Kinase receptor->AZ2_Target Activates Downstream_Kinase Downstream Kinase AZ2_Target->Downstream_Kinase Phosphorylates Caspase_Activation Caspase Activation AZ2_Target->Caspase_Activation Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Cell_Death Cell Death Caspase_Activation->Cell_Death Apoptosis ROS_Production ROS Production ROS_Production->Cell_Death Cytotoxicity Off_Target_Kinase Off-Target Kinase Off_Target_Kinase->ROS_Production AZ2 This compound AZ2->AZ2_Target Inhibits AZ2->Off_Target_Kinase Inhibits

Caption: Hypothetical signaling pathway of this compound in HeLa cells.

Experimental_Workflow start Start: High this compound Cytotoxicity Observed check_params Verify Experimental Parameters (Cell Density, Compound Conc.) start->check_params mechanism_id Identify Cell Death Mechanism check_params->mechanism_id co_treatment Co-treatment Experiments mechanism_id->co_treatment apoptosis_test Z-VAD-FMK (Apoptosis) co_treatment->apoptosis_test necroptosis_test Necrostatin-1 (Necroptosis) co_treatment->necroptosis_test ros_test NAC (Oxidative Stress) co_treatment->ros_test analyze Analyze Viability Data apoptosis_test->analyze necroptosis_test->analyze ros_test->analyze conclusion Conclusion on Cytotoxicity Mitigation analyze->conclusion

Caption: Experimental workflow for mitigating this compound cytotoxicity.

Troubleshooting_Logic issue High Cytotoxicity is_variable Is there high variability? issue->is_variable is_dose_dependent Is cytotoxicity dose-dependent? is_variable->is_dose_dependent No check_seeding Check Cell Seeding Protocol is_variable->check_seeding Yes check_reagents Check Reagent Stability/Purity is_dose_dependent->check_reagents No optimize_assay Optimize Assay Parameters (Time, Concentration) is_dose_dependent->optimize_assay Yes check_seeding->is_dose_dependent check_reagents->optimize_assay mitigation_strategy Implement Mitigation Strategy (Co-treatment) optimize_assay->mitigation_strategy

Caption: Troubleshooting logic for high cytotoxicity issues.

References

Technical Support Center: Synthesis of High-Purity AZ-2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "AZ-2" is a hypothetical compound created for illustrative purposes. The following troubleshooting guide is based on common challenges encountered during the synthesis and purification of complex small molecules in a pharmaceutical research and development setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of this compound?

A1: Impurities in the synthesis of this compound can arise from several sources, including:

  • Starting materials: Purity of the initial reactants is crucial. Impurities in starting materials can be carried through the synthesis and may even participate in side reactions.

  • Side reactions: Undesired reactions can occur in parallel to the main reaction, leading to the formation of byproducts. For instance, in the Suzuki coupling step, homocoupling of the boronic acid reactant is a common byproduct, especially in the presence of oxygen.[1]

  • Incomplete reactions: If the reaction does not go to completion, the unreacted starting materials will be present as impurities in the crude product.

  • Degradation: The product or intermediates may be unstable under the reaction or workup conditions, leading to the formation of degradation products.

  • Reagents and catalysts: Residual catalysts (e.g., palladium), reagents, and their byproducts can contaminate the final product.

Q2: How can I monitor the progress of my reaction to minimize impurity formation?

A2: Reaction monitoring is essential to determine the optimal reaction time and to minimize the formation of time-dependent byproducts. Thin-Layer Chromatography (TLC) is a common and effective technique for monitoring chemical reactions.[2] By comparing the spots of the starting material, the product, and the reaction mixture over time, you can determine when the starting material has been consumed and the product has been maximally formed. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative reaction monitoring.

Q3: What are the recommended analytical techniques for assessing the purity of this compound?

A3: A combination of analytical techniques is often necessary to accurately assess the purity of a compound.[3][4] For this compound, the following methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities.[5][6] A validated HPLC method can provide a precise percentage of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of impurities.[3][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the main compound and any major impurities. Residual solvent peaks are also commonly observed.[8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is useful for confirming the presence of key functional groups and can be a powerful tool for identifying the final compound.[9]

Troubleshooting Guides

Problem 1: Low Purity of Crude this compound After Suzuki Coupling Step

  • Symptom: HPLC analysis of the crude product after the Suzuki coupling reaction shows a significant percentage of impurities.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Homocoupling of Boronic Acid Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can promote homocoupling.[1]
Dehalogenation of the Aryl Halide This side reaction can occur if there are sources of hydride in the reaction. Ensure solvents are anhydrous and consider using a different base.[10]
Incomplete Reaction Increase the reaction time or temperature. Consider increasing the equivalents of the boronic acid or the base. Ensure the catalyst is active.
Catalyst Decomposition Use fresh catalyst and ensure proper handling. Some palladium catalysts are sensitive to air and moisture.

Problem 2: Difficulty in Removing Palladium Catalyst Residue

  • Symptom: The final product has a dark color, and elemental analysis or ICP-MS indicates high levels of residual palladium.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Ineffective Filtration After the reaction, consider filtering the mixture through a pad of Celite® or a specialized palladium scavenger.
Complexation with Product The product may be chelating with the palladium. Try washing the organic layer with an aqueous solution of a chelating agent like EDTA or thiourea.
Inappropriate Purification Method Standard silica gel chromatography may not be effective. Consider using a different stationary phase or a purification technique like recrystallization.

Problem 3: Incomplete Deprotection of the Amine Group

  • Symptom: NMR and LC-MS analysis show the presence of both the desired product and the protected intermediate.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Insufficient Deprotection Reagent Increase the equivalents of the deprotecting agent (e.g., acid or base).
Short Reaction Time or Low Temperature Extend the reaction time or increase the temperature as tolerated by the molecule.[11]
Steric Hindrance The protecting group may be sterically hindered. A stronger deprotection condition or a different deprotection strategy may be required.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Method optimization will be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases). Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Flash Column Chromatography for Purification

This protocol outlines a general procedure for purifying the crude this compound.

  • Stationary Phase: Silica gel (e.g., 230-400 mesh).

  • Mobile Phase (Eluent): A solvent system that provides good separation on TLC (e.g., a mixture of hexanes and ethyl acetate). The ideal Rf value for the product on TLC is typically between 0.2 and 0.4.

  • Procedure:

    • Prepare a slurry of silica gel in the mobile phase and pack the column.

    • Dissolve the crude product in a minimal amount of a suitable solvent.

    • Load the sample onto the top of the silica gel bed.

    • Elute the column with the mobile phase, collecting fractions.

    • Analyze the collected fractions by TLC to identify those containing the pure product.[2]

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_analysis Impurity Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Low Purity Detected (HPLC/LC-MS) identify Identify Impurities (LC-MS, NMR) start->identify quantify Quantify Impurities (HPLC) identify->quantify side_reaction Side Reaction Byproduct? quantify->side_reaction incomplete Incomplete Reaction? side_reaction->incomplete No optimize_conditions Optimize Reaction (Temp, Time, Reagents) side_reaction->optimize_conditions Yes degradation Degradation Product? incomplete->degradation No incomplete->optimize_conditions Yes change_reagents Change Reagents/ Catalyst degradation->change_reagents Yes purification Improve Purification Strategy degradation->purification No optimize_conditions->purification change_reagents->purification

Caption: Troubleshooting workflow for identifying and addressing the root cause of low product purity.

Purification_Strategy cluster_input Input cluster_decision Decision Points cluster_methods Purification Methods crude_product Crude this compound is_solid Is the crude product a solid? crude_product->is_solid is_crystalline Is it crystalline? is_solid->is_crystalline Yes polarity_diff Sufficient polarity difference between product and impurities? is_solid->polarity_diff No is_crystalline->polarity_diff No recrystallization Recrystallization is_crystalline->recrystallization Yes chromatography Flash Chromatography polarity_diff->chromatography Yes prep_hplc Preparative HPLC polarity_diff->prep_hplc No

Caption: Decision tree for selecting an appropriate purification strategy for crude this compound.

References

Validation & Comparative

Validating the On-Target Effects of the Kinase Inhibitor AZ-2: A Comparative Guide to Cellular Thermal Shift Assay (CETSA) and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

In the development of targeted therapies, particularly kinase inhibitors like the hypothetical AZ-2, confirming direct engagement with the intended target protein in a physiologically relevant context is paramount. This guide provides a comparative overview of the Cellular Thermal Shift Assay (CETSA) for validating the on-target effects of this compound, alongside alternative and complementary methodologies. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions on experimental design.

Primary Validation Technique: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing the direct binding of a compound to its target protein within a cellular environment.[1][2] The principle is based on the ligand-induced stabilization of the target protein upon heating.[2] When a ligand like this compound binds to its target kinase, the resulting complex is more resistant to thermal denaturation.[2] This allows for the quantification of target engagement by measuring the amount of soluble protein remaining at different temperatures.[2]

cluster_workflow CETSA Workflow A Cells treated with This compound or vehicle B Heat treatment at various temperatures A->B C Cell lysis B->C D Separation of soluble and aggregated proteins C->D E Quantification of soluble target protein (e.g., Western Blot) D->E F Generation of melting curves E->F

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Alternative Validation Techniques

While CETSA directly measures target engagement, a comprehensive validation strategy often involves a combination of techniques that assess different aspects of the inhibitor's activity, from direct enzymatic inhibition to its effects on downstream cellular pathways.

Biochemical Kinase Assays

Biochemical assays are fundamental in early-stage drug discovery to determine if a compound directly inhibits the catalytic activity of its target kinase.[3] These assays measure the transfer of a phosphate group from ATP to a substrate, and the inhibitory effect of the compound is quantified.[4] A common output is the IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.[3]

cluster_workflow Biochemical Kinase Assay Workflow A Purified kinase, substrate, and this compound are combined B Reaction is initiated with ATP A->B C Measurement of substrate phosphorylation or ATP depletion B->C D Calculation of kinase inhibition and IC50 value C->D

Caption: Workflow of a typical biochemical kinase assay.
Kinome Profiling

To assess the selectivity of a kinase inhibitor, it is crucial to screen it against a broad panel of kinases.[5][6] Kinome profiling platforms, such as KINOMEscan™, utilize binding assays to quantify the interaction of a compound with hundreds of kinases.[7][8] This helps to identify potential off-target effects, which can lead to toxicity or provide opportunities for drug repurposing.[9][10]

cluster_workflow Kinome Profiling Workflow A This compound is incubated with a large panel of kinases B Binding of this compound to each kinase is measured A->B C Generation of a selectivity profile (e.g., dendrogram) B->C D Identification of on-target and off-target interactions C->D

Caption: Workflow for kinome profiling.
Cell-Based Phospho-Protein Assays

These assays measure the functional consequence of target inhibition within the cell by quantifying the phosphorylation of the kinase's downstream substrates.[11] Western blotting is a common technique used for this purpose.[12] A reduction in the phosphorylation of a known substrate upon treatment with the inhibitor provides evidence of on-target activity in a cellular context.

cluster_workflow Cell-Based Phospho-Protein Assay Workflow A Cells are treated with This compound or vehicle B Cell lysis and protein extraction A->B C Separation of proteins by SDS-PAGE B->C D Western blot analysis using phospho-specific antibodies C->D E Quantification of substrate phosphorylation D->E

Caption: Workflow for a cell-based phospho-protein assay.

Data Presentation: A Comparative Summary

The following tables summarize the type of quantitative data generated from each validation technique using hypothetical results for the kinase inhibitor this compound.

Table 1: Comparison of On-Target Validation Techniques for this compound

Technique Parameter Measured Hypothetical this compound Result Interpretation
CETSA Thermal Shift (ΔTm)+5.2 °CThis compound binds to and stabilizes the target kinase in cells.
Biochemical Assay IC5015 nMThis compound is a potent inhibitor of the target kinase's activity.
Kinome Profiling Selectivity Score (S-score)S(10) = 0.05This compound is highly selective for its intended target at 1 µM.
Phospho-Protein Assay % Inhibition of Substrate Phosphorylation85% at 100 nMThis compound effectively inhibits the downstream signaling of the target kinase in cells.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Treatment: Culture cells to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heating: After treatment, wash the cells with PBS and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[13][14]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[13][14]

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.[14]

  • Quantification: Collect the supernatant and analyze the amount of soluble target protein by Western blot or other protein quantification methods.[14]

  • Data Analysis: Plot the percentage of soluble protein against the temperature to generate melting curves. The temperature at which 50% of the protein has aggregated is the melting temperature (Tm). The shift in Tm in the presence of this compound indicates target engagement.

Biochemical Kinase Assay (LanthaScreen™ Example) Protocol
  • Reagent Preparation: Prepare a reaction buffer containing the purified target kinase, a fluorescently labeled substrate, and varying concentrations of this compound.

  • Reaction Initiation: Add ATP to the reaction mixture to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Signal Measurement: Measure the Time-Resolved Fluorescence Energy Transfer (TR-FRET) signal on a plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Plot the TR-FRET ratio against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.[15]

Kinome Profiling (KINOMEscan™ Example) Protocol
  • Compound Submission: Submit this compound at a specified concentration (e.g., 1 µM) to the screening service.

  • Binding Assay: The compound is tested in a competition binding assay against a large panel of kinases.[8] In this assay, kinases are fused to a DNA tag and incubated with the compound and an immobilized ligand.[5]

  • Quantification: The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates that the compound is competing for the binding site.[8]

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding. The data is often visualized as a dendrogram to show the selectivity profile of the compound across the kinome.[7]

Cell-Based Phospho-Protein Assay (Western Blot) Protocol
  • Cell Treatment and Lysis: Treat cells with different concentrations of this compound for a desired duration. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[16][17]

  • Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18][19]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18][19]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the phosphorylated form of the target's substrate, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[18]

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[18]

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene). Compare the levels of the phosphorylated substrate in this compound-treated cells to vehicle-treated cells.

References

A Comparative Guide to the Efficacy of PI3Kγ Inhibitors: AZ-2 vs. AZD3458

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two selective phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors: AZ-2 and the clinical candidate compound, AZD3458. The information presented is based on publicly available preclinical data, offering a quantitative analysis of their potency, selectivity, and cellular activity.

Data Presentation

The following tables summarize the key efficacy data for this compound and AZD3458, focusing on their inhibitory activity against PI3K isoforms.

Table 1: Biochemical Potency of this compound and AZD3458 Against PI3K Isoforms

CompoundPI3KγPI3KαPI3KβPI3KδData Source
This compound pIC50: 9.3---[1]
AZD3458 IC50: 7.9 nMIC50: 7.9 µMIC50: <30 µMIC50: 0.3 µM[2]

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. IC50 values for AZD3458 against PI3Kα and PI3Kβ are presented in micromolar (µM) concentrations, indicating significantly lower potency compared to PI3Kγ.

Table 2: Cellular Activity of AZD3458

AssayCell TypeIC50Data Source
pAkt PhosphorylationCells8 nM[2]
Human Neutrophil ActivationHuman Neutrophils50 nM[2]
pAkt S308/S473 InhibitionHuman Macrophages32 nM (free IC50)[3]
CD11b ActivationMouse30 nM (free IC50)[3]

Experimental Protocols

Detailed experimental protocols for the determination of the efficacy data for "PI3Kγ inhibitor AZ2" are not publicly available. However, a general methodology for a biochemical PI3Kγ inhibition assay is described below, based on common practices in the field. For AZD3458, key details from preclinical studies are provided.

General Protocol for Biochemical PI3Kγ Inhibition Assay

This protocol outlines a typical in vitro assay to determine the IC50 value of a test compound against a specific PI3K isoform.

1. Reagents and Materials:

  • Recombinant human PI3Kγ enzyme

  • Lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (e.g., this compound) at various concentrations

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

2. Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a microplate, add the PI3Kγ enzyme, lipid substrate, and the test compound at different concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent. The luminescent or fluorescent signal is proportional to the kinase activity.

  • Plot the enzyme activity against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Experimental Details for AZD3458 Efficacy Testing

The following details are derived from preclinical studies on AZD3458.

Cellular Assays:

  • pAkt Phosphorylation Assay: The inhibitory effect of AZD3458 on the phosphorylation of Akt, a downstream target of PI3K, was measured in cellular assays, yielding an IC50 of 8 nM[2].

  • Macrophage and Neutrophil Activity: AZD3458's ability to inhibit pAkt phosphorylation in human macrophages and CD11b activation in mouse cells was determined, with free IC50 values of 32 nM and 30 nM, respectively[3]. It also inhibited human neutrophil activation with an IC50 of 50 nM[2].

In Vivo Efficacy Studies:

  • Animal Models: The anti-tumor effects of AZD3458 were evaluated in various mouse syngeneic models, including 4T1 (breast cancer), LLC (Lewis lung carcinoma), CT-26 (colon carcinoma), and MC-38 (colon adenocarcinoma)[3].

  • Dosing: AZD3458 was administered orally at a dose of 20mg/Kg twice daily (BID)[3].

  • Endpoints: The studies assessed the ability of AZD3458 to remodel the tumor microenvironment, including reducing tumor-associated macrophages and myeloid-derived suppressor cell (MDSC)/neutrophil activation, and promoting cytotoxic T-cell activation[3].

Mandatory Visualization

PI3Kγ Signaling Pathway

The diagram below illustrates the canonical PI3Kγ signaling pathway, which is activated by G-protein coupled receptors (GPCRs).

PI3K_Signaling_Pathway Ligand Ligand (e.g., Chemokine) GPCR GPCR Ligand->GPCR G_protein Gβγ GPCR->G_protein Activation PI3Kg PI3Kγ G_protein->PI3Kg Recruitment & Activation PIP2 PIP2 PI3Kg->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors Akt->Downstream Activation Cellular_Response Cellular Responses (Migration, Proliferation, Survival) Downstream->Cellular_Response AZ2 This compound AZ2->PI3Kg Inhibition AZD3458 AZD3458 AZD3458->PI3Kg Inhibition

Caption: PI3Kγ signaling pathway activated by GPCRs.

Experimental Workflow for In Vitro IC50 Determination

The following diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound in a biochemical assay.

IC50_Workflow start Start prep_reagents Prepare Reagents: - PI3Kγ Enzyme - Lipid Substrate (PIP2) - ATP - Assay Buffer start->prep_reagents assay_setup Set up Assay Plate: Add Enzyme, Substrate, and Test Compound prep_reagents->assay_setup serial_dilution Prepare Serial Dilution of Test Compound (this compound or AZD3458) serial_dilution->assay_setup reaction Initiate Reaction with ATP and Incubate assay_setup->reaction detection Stop Reaction and Measure ADP Production (Luminescence/Fluorescence) reaction->detection data_analysis Data Analysis: Plot Activity vs. [Inhibitor] and Calculate IC50 detection->data_analysis end End data_analysis->end

Caption: Workflow for in vitro IC50 determination.

References

AZ-2 Kinase Inhibitor Selectivity Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the kinase inhibitor AZ-2, focusing on its selectivity profile against a panel of protein kinases. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound against other alternatives.

Executive Summary

This compound is a potent and selective kinase inhibitor. This guide presents its activity against a wide range of kinases, highlighting its on-target potency and off-target effects. Comparative data with other relevant inhibitors are included to provide a comprehensive understanding of its performance. The experimental protocols for the key assays are detailed to ensure reproducibility and aid in the critical assessment of the presented data.

Selectivity Profile of this compound

The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent, as off-target effects can lead to undesirable side effects. The following table summarizes the inhibitory activity of this compound against a panel of kinases. The data is presented as the percentage of inhibition at a given concentration, allowing for a direct comparison of its effect on different kinases.

Kinase TargetThis compound (% Inhibition @ 1 µM)Alternative Inhibitor (% Inhibition @ 1 µM)
Primary Target
EGFRExon20Ins>90%Data for a specific alternative would be inserted here
Off-Target Kinases
Bruton's tyrosine kinase (BTK)>50%Ibrutinib (>95%)
Erythroblastic oncogene B homolog 4 (ERBB4/HER4)>50%Lapatinib (>90%)
B lymphocyte kinase (BLK)>50%Dasatinib (>90%)
Bone marrow tyrosine kinase gene in chromosome X (BMX)>50%Ibrutinib (>90%)
Janus kinase 3 (JAK3)>50%Tofacitinib (>90%)
Tyrosine kinase expressed in hepatocellular carcinoma (TEC)>50%Ibrutinib (>90%)

Note: The data for this compound corresponds to the compound AZ14289671 as a representative example from AstraZeneca's portfolio, given the ambiguity of "this compound" in publicly available literature.[1] The alternative inhibitors listed are well-characterized inhibitors of the respective off-target kinases and serve as a benchmark for comparison.

Experimental Protocols

A critical aspect of evaluating inhibitor selectivity is understanding the methodology used to generate the data. Below is a detailed protocol for a typical kinase selectivity profiling assay.

Kinase Selectivity Profiling via KinomeScan™

This method is a competition binding assay that quantitatively measures the binding of a test compound to a large panel of kinases.

Materials:

  • Test compound (this compound)

  • DNA-tagged kinases (DiscoverX panel)

  • Immobilized, active-site directed ligand

  • Assay buffer

  • Quantitative PCR (qPCR) reagents

Procedure:

  • A solution of the test compound (e.g., this compound at 1 µM) is prepared in the assay buffer.

  • The test compound solution is mixed with a specific DNA-tagged kinase from the panel.

  • An immobilized, active-site directed ligand is added to the mixture. This ligand will compete with the test compound for binding to the kinase's active site.

  • The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Unbound kinase is washed away.

  • The amount of kinase bound to the immobilized ligand is quantified using qPCR by measuring the amount of the attached DNA tag.

  • The results are expressed as a percentage of the control (vehicle-treated) sample, where a lower percentage indicates stronger binding of the test compound to the kinase.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the biological context of this compound's activity, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis AZ2 This compound Compound Incubation Incubation & Competition AZ2->Incubation Kinase DNA-tagged Kinase Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Wash Wash Incubation->Wash qPCR qPCR Quantification Wash->qPCR Data Data Analysis (% Inhibition) qPCR->Data

Kinase Selectivity Profiling Workflow

The diagram above illustrates the key steps in determining the kinase selectivity profile of a compound like this compound using a competition binding assay.

egfr_signaling cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR (Wild-Type) EGF->EGFR Binds & Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGFR_mut EGFR (Exon 20 Insertion) EGFR_mut->RAS EGFR_mut->PI3K Constitutively Active AZ2 This compound (Inhibitor) AZ2->EGFR_mut Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Simplified EGFR Signaling Pathway

This diagram depicts a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. It shows how both wild-type and mutant EGFR (Exon 20 insertion) can activate downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, leading to cell proliferation and survival. The inhibitory action of this compound on the mutant EGFR is also illustrated.

References

Navigating Negative Controls for AZ-2 (Olaparib) Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of targeted cancer therapy, the poly (ADP-ribose) polymerase (PARP) inhibitor AZ-2, more commonly known as Olaparib (AZD2281), has emerged as a pivotal treatment, particularly for cancers harboring BRCA1/2 mutations. The principle of synthetic lethality, where the combination of a genetic defect (like BRCA mutation) and PARP inhibition leads to cancer cell death, underpins its efficacy. Rigorous experimental design, including the use of appropriate negative controls, is paramount to validating the specific effects of Olaparib and ensuring the reliability of research findings. This guide provides a comprehensive comparison of negative controls for experiments involving Olaparib treatment, supported by experimental data and detailed protocols.

Understanding the Mechanism of Action of Olaparib

Olaparib primarily functions by inhibiting PARP enzymes, which are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In healthy cells, these DSBs can be efficiently repaired through the homologous recombination (HR) pathway. However, in cancer cells with mutations in BRCA1 or BRCA2, key proteins in the HR pathway, this repair mechanism is deficient. The accumulation of unrepaired DSBs triggers apoptosis and selective cancer cell death.

Olaparib_Mechanism_of_Action cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell ssb_n Single-Strand Break (SSB) parp_n PARP ssb_n->parp_n recruits dsb_n Double-Strand Break (DSB) ssb_n->dsb_n replication fork collapse ber_n Base Excision Repair (BER) parp_n->ber_n initiates ber_n->ssb_n repairs hr_n Homologous Recombination (HR) dsb_n->hr_n activates hr_n->dsb_n repairs survival_n Cell Survival hr_n->survival_n ssb_c Single-Strand Break (SSB) parp_c PARP ssb_c->parp_c dsb_c Double-Strand Break (DSB) ssb_c->dsb_c replication fork collapse olaparib Olaparib (this compound) olaparib->parp_c inhibits ber_c BER (inhibited) parp_c->ber_c hr_c Homologous Recombination (Deficient) dsb_c->hr_c apoptosis_c Apoptosis dsb_c->apoptosis_c

Figure 1: Simplified signaling pathway of Olaparib's mechanism of action.

Comparison of Negative Controls for Olaparib Experiments

The choice of a negative control is critical for attributing the observed cellular or in vivo effects specifically to the action of Olaparib. Below is a comparison of commonly used negative controls.

Control TypeDescriptionAdvantagesDisadvantages
Vehicle Control The solvent used to dissolve Olaparib (e.g., DMSO, PBS with cyclodextrin).Easy to implement; accounts for any effects of the solvent itself.Does not control for off-target effects of the drug molecule.
Inactive Structural Analog A molecule structurally similar to Olaparib but lacking significant PARP inhibitory activity.Controls for off-target effects related to the chemical scaffold.A truly inactive and structurally similar analog of Olaparib is not commercially available. AZD2461, a structurally related PARP inhibitor, is a poor substrate for the MDR1 efflux pump and can be used as a control in specific drug resistance studies.
Genetic Controls (siRNA/shRNA/CRISPR) Knockdown or knockout of the target protein (PARP1 or PARP2).Highly specific for on-target effects; confirms the role of the target in the observed phenotype.Can have off-target effects; compensation by other PARP family members is possible; technically more complex than using a chemical control.
BRCA-Wild-Type Cells Cell lines with functional BRCA1 and BRCA2 genes.Demonstrates the synthetic lethal effect by comparing with BRCA-mutant cells.Does not control for off-target effects of Olaparib that are independent of BRCA status.

Comparative Efficacy of Olaparib and Alternative PARP Inhibitors

Several other PARP inhibitors are available and can be used as comparators to Olaparib. Their efficacy can vary depending on the specific cancer cell line and its genetic background.

PARP InhibitorTarget(s)Key Features
Olaparib (this compound) PARP1, PARP2First-in-class PARP inhibitor, extensively studied in BRCA-mutated cancers.
Niraparib PARP1, PARP2Potent PARP inhibitor with good oral bioavailability.
Rucaparib PARP1, PARP2, PARP3Approved for BRCA-mutated ovarian cancer.
Talazoparib PARP1, PARP2Potent PARP trapper, meaning it stabilizes the PARP-DNA complex.
Veliparib PARP1, PARP2Weaker PARP trapper compared to other PARP inhibitors.
In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes representative IC50 values for various PARP inhibitors in different cancer cell lines.

Cell LineBRCA StatusOlaparib IC50 (µM)Niraparib IC50 (µM)Rucaparib IC50 (µM)Talazoparib IC50 (µM)Veliparib IC50 (µM)Reference
MDA-MB-436 BRCA1 mutant4.73.22.30.13-[1]
HCC1937 BRCA1 mutant96111310-[1]
UWB1.289 BRCA1 mutant-----
PEO1 BRCA2 mutant----47.59[2]
MDA-MB-231 BRCA WT<20<20<200.48-[1]
MDA-MB-468 BRCA WT<10<10<100.8-[1]
SKBR3 BRCA WT---0.04-[1]
JIMT1 BRCA WT---0.002-[1]

Note: IC50 values can vary depending on the specific experimental conditions and assay used.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results.

In Vitro Experimental Workflow

In_Vitro_Workflow cluster_assays Assays start Start: Cell Culture (BRCA-mutant and BRCA-WT lines) treatment Treatment: - Olaparib (this compound) - Vehicle Control - Alternative PARP Inhibitor - Inactive Analog (if available) start->treatment assays Downstream Assays treatment->assays data_analysis Data Analysis and Comparison clonogenic Clonogenic Survival Assay clonogenic->data_analysis apoptosis Apoptosis Assay (e.g., Annexin V) apoptosis->data_analysis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide) cell_cycle->data_analysis In_Vivo_Workflow start Start: Tumor Cell Implantation (e.g., subcutaneous or orthotopic) tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration: - Olaparib (e.g., oral gavage) - Vehicle Control randomization->treatment monitoring Tumor Growth Monitoring (e.g., caliper measurements) treatment->monitoring endpoint Endpoint: - Tumor volume limit - Predefined time point monitoring->endpoint analysis Analysis: - Tumor growth inhibition - Survival analysis - Biomarker analysis endpoint->analysis

References

A Comparative Analysis of AZ-2 and Other PI3Kγ Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of the PI3Kγ inhibitor AZ-2 with other selective inhibitors of the same class. The information is supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic candidates.

Phosphoinositide 3-kinase gamma (PI3Kγ) is a lipid kinase predominantly expressed in leukocytes, where it plays a crucial role in regulating immune cell migration, activation, and inflammatory responses. This central role in immunity has made PI3Kγ a compelling target for the development of therapeutics for inflammatory diseases and immuno-oncology. A number of selective PI3Kγ inhibitors have been developed, each with distinct potency and selectivity profiles. This guide focuses on a comparative analysis of this compound, a highly selective PI3Kγ inhibitor, against other notable inhibitors in its class.

Performance Comparison of PI3Kγ Inhibitors

The efficacy of a kinase inhibitor is determined by its potency in inhibiting the target kinase and its selectivity against other related kinases, which can help minimize off-target effects. The following table summarizes the reported inhibitory activities of this compound and other selected PI3Kγ inhibitors against all four Class I PI3K isoforms. Potency is presented as the half-maximal inhibitory concentration (IC50) or as pIC50, the negative logarithm of the IC50 value. A higher pIC50 value and a lower IC50 value indicate greater potency.

InhibitorPI3KγPI3KαPI3KβPI3Kδ
This compound pIC50: 9.3[1]pIC50: 5.1[1]pIC50: 4.5[1]pIC50: 6.6[1]
IPI-549 (Eganelisib) IC50: 16 nM[2]IC50: 3200 nM[2]IC50: 3500 nM[2]IC50: >8400 nM[2]
AS-605240 IC50: 8 nMIC50: 60 nMIC50: 270 nMIC50: 300 nM
CZC24832 IC50: 27 nM[1][3]>100-fold selective vs γ[3]10-fold selective vs γ[3]>100-fold selective vs γ[3]
TG100-115 IC50: 83 nMLittle effectLittle effectIC50: 235 nM

Experimental Methodologies

The data presented in this guide are derived from established biochemical and cell-based assays designed to measure the activity of PI3Kγ inhibitors. Below are detailed protocols for key experiments commonly cited in the characterization of these compounds.

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the PI3Kγ enzyme, the lipid substrate (e.g., PIP2), and the test inhibitor at various concentrations in a kinase reaction buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to the reaction mixture to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and the Ultra-Glo™ Luciferase/luciferin mixture.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

    • IC50 values are determined by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration.

Cell-Based Assay: Western Blot for Phospho-Akt

This assay measures the inhibition of PI3Kγ signaling within a cellular context by quantifying the phosphorylation of a key downstream effector, Akt.

Principle: PI3Kγ activation leads to the phosphorylation of Akt at Serine 473 (p-Akt). A selective PI3Kγ inhibitor will block this phosphorylation. Western blotting is used to detect the levels of both total Akt and p-Akt, and the ratio of p-Akt to total Akt is used as a measure of PI3Kγ activity.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., macrophages, neutrophils, or an engineered cell line expressing PI3Kγ) to an appropriate density.

    • Starve the cells of growth factors to reduce basal PI3K activity.

    • Pre-treat the cells with various concentrations of the PI3Kγ inhibitor for a specified time.

    • Stimulate the cells with a known PI3Kγ activator (e.g., a chemokine or growth factor) to induce Akt phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for p-Akt (Ser473).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with a primary antibody for total Akt to ensure equal protein loading.

    • Quantify the band intensities for p-Akt and total Akt.

    • Calculate the ratio of p-Akt to total Akt for each treatment condition and normalize to the stimulated control to determine the percent inhibition.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR PI3Kg PI3Kγ GPCR->PI3Kg Activation PIP2 PIP2 PI3Kg->PIP2 Phosphorylation PIP3 PIP3 PI3Kg->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT Akt PDK1->AKT Phosphorylation pAKT p-Akt PDK1->pAKT Downstream Downstream Effectors pAKT->Downstream Cellular_Response Cellular Response (e.g., Migration, Activation) Downstream->Cellular_Response AZ2 This compound & other PI3Kγ Inhibitors AZ2->PI3Kg Inhibition

Caption: PI3Kγ signaling pathway initiated by GPCR activation.

Experimental_Workflow cluster_biochemical Biochemical Assay (ADP-Glo) cluster_cellular Cell-Based Assay (Western Blot) B1 Incubate PI3Kγ, substrate, & inhibitor B2 Add ATP to start reaction B1->B2 B3 Stop reaction & deplete ATP B2->B3 B4 Convert ADP to ATP & detect luminescence B3->B4 B_Result IC50 Value B4->B_Result C1 Treat cells with inhibitor & stimulant C2 Lyse cells & quantify protein C1->C2 C3 SDS-PAGE & Western Blot C2->C3 C4 Probe for p-Akt & total Akt C3->C4 C_Result Inhibition of Akt Phosphorylation C4->C_Result

Caption: Workflow for biochemical and cell-based inhibitor assays.

This guide provides a foundational comparison of this compound and other PI3Kγ inhibitors. For researchers, the selection of an appropriate inhibitor will depend on the specific experimental needs, including the required potency, selectivity, and the biological system under investigation. The provided data and protocols should serve as a valuable resource for making informed decisions in the pursuit of novel discoveries in inflammation and immunology.

References

The Chemical Probe AZ960: A Comparative Guide for Validating JAK2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the chemical probe AZ960 and its alternatives for the target protein Janus Kinase 2 (JAK2). This document summarizes key experimental data, offers detailed protocols for validation assays, and visualizes critical biological pathways and experimental workflows.

Comparative Analysis of JAK2 Inhibitors

The following tables summarize the biochemical potency and cellular activity of AZ960 in comparison to other well-characterized JAK2 inhibitors, such as Ruxolitinib and Fedratinib.

Biochemical Potency
CompoundTargetKi (nM)IC50 (nM)Selectivity vs. JAK1Selectivity vs. JAK3Selectivity vs. TYK2
AZ960 JAK2 0.45 [1]<3 [1][2]>50-fold [3]3-fold [2]>50-fold [3]
RuxolitinibJAK1/2-3.3 (JAK1), 2.8 (JAK2)[3]~1-fold>130-fold-
FedratinibJAK2-3[3]35-fold334-fold-
PacritinibJAK2-2343-fold39-fold-
MomelotinibJAK2-1101.5-fold1.5-fold-

Note: Data is compiled from various sources and assay conditions may differ. Direct head-to-head comparisons under identical conditions are ideal for accurate assessment.

Cellular Activity
CompoundCell LineAssayIC50 / GI50 (nM)
AZ960 TEL-JAK2 Ba/F3 STAT5 Phosphorylation 15 [2]
AZ960 TEL-JAK2 Ba/F3 Cell Proliferation 25 [4]
AZ960 SET-2 (JAK2 V617F) Cell Proliferation 33 [4]
RuxolitinibSET-2STAT5 Phosphorylation14[5]
FedratinibSET-2STAT5 Phosphorylation672[5]
PacritinibSET-2STAT5 Phosphorylation429[5]
MomelotinibSET-2STAT5 Phosphorylation205[5]

Signaling Pathway and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the mechanism of action and validation of a chemical probe.

JAK2-STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine and growth factor signaling.[6][7][8] Ligand binding to cytokine receptors induces receptor dimerization, bringing receptor-associated JAKs into close proximity. This leads to JAK autophosphorylation and subsequent phosphorylation of the receptor, creating docking sites for STAT proteins. Recruited STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.

Caption: The JAK2-STAT signaling cascade.

Experimental Workflow: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.

ADP_Glo_Workflow cluster_prep 1. Reaction Setup cluster_incubation1 2. Kinase Reaction cluster_adpglo 3. ATP Depletion cluster_detection 4. ADP to ATP Conversion & Detection cluster_readout 5. Data Acquisition Add_Components Add to 384-well plate: - Kinase (JAK2) - Substrate - ATP - Test Compound (e.g., AZ960) Incubate_Kinase Incubate at room temperature (e.g., 60 minutes) Add_Components->Incubate_Kinase Add_ADPGlo Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADPGlo Incubate_ADPGlo Incubate at room temperature (40 minutes) Add_ADPGlo->Incubate_ADPGlo Add_Kinase_Detection Add Kinase Detection Reagent Incubate_ADPGlo->Add_Kinase_Detection Incubate_Detection Incubate at room temperature (30-60 minutes) Add_Kinase_Detection->Incubate_Detection Read_Luminescence Measure luminescence with a plate reader Incubate_Detection->Read_Luminescence

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted from commercially available kits and published studies.[6][7][9]

Materials:

  • Recombinant JAK2 enzyme

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (e.g., AZ960) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup: In a 384-well plate, add 5 µL of the diluted test compound.

  • Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and substrate at 2x the final concentration.

  • Enzyme Addition: Add 2.5 µL of the JAK2 enzyme solution to each well, except for the "no enzyme" control wells.

  • Reaction Initiation: Add 2.5 µL of the master mix to each well to start the kinase reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ values by fitting the data to a four-parameter logistic curve.

Cellular Phospho-STAT5 Western Blot Assay

This protocol outlines the general steps for assessing the inhibition of JAK2-mediated STAT5 phosphorylation in a cellular context.

Materials:

  • Human cell line expressing a constitutively active JAK2 (e.g., SET-2 with JAK2 V617F) or a cytokine-dependent cell line (e.g., TF-1)

  • Cell culture medium and supplements

  • Cytokine (if required, e.g., erythropoietin for TF-1 cells)

  • Test compounds (e.g., AZ960)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment: Plate the cells at an appropriate density and allow them to adhere or recover overnight. The following day, starve the cells of serum or growth factors if necessary.

  • Compound Incubation: Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a predetermined time (e.g., 1-2 hours).

  • Stimulation (if applicable): If using a cytokine-dependent cell line, stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5 or a housekeeping protein like GAPDH.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-STAT5 signal to the total STAT5 or housekeeping protein signal. Calculate the percent inhibition of STAT5 phosphorylation for each compound concentration relative to the stimulated vehicle control.

References

Cross-Validation of AZ-2 Activity in Different Laboratory Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the P2X7 receptor antagonist AZ-2, alongside other relevant compounds, detailing its activity across different laboratory models. The information is intended to support researchers in evaluating the potential of this compound for further investigation.

Comparative Analysis of P2X7 Receptor Antagonists

The activity of this compound and other P2X7 receptor antagonists has been evaluated in various in vitro models. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.

CompoundLaboratory ModelAssay TypeIC50
This compound HEK293 cells (human P2X7 receptor)Whole-cell patch clamp~1 µM
JNJ-47965567 HEK293 cells (human P2X7 receptor)Fluorometric Ca2+ assay5 nM
HEK293 cells (mouse P2X7 receptor)Fluorometric Ca2+ assay10 nM
HEK293 cells (rat P2X7 receptor)Fluorometric Ca2+ assay3 nM
AFC-5128 HEK293 cells (human P2X7 receptor)Fluorometric Ca2+ assay5 nM
HEK293 cells (mouse P2X7 receptor)Fluorometric Ca2+ assay280 nM
HEK293 cells (rat P2X7 receptor)Fluorometric Ca2+ assay500 nM
Brilliant Blue G (BBG) HEK293 cells (rat P2X7 receptor)Fluorometric Ca2+ assay50 nM
AZD9056 -Clinical Trials (Rheumatoid Arthritis, Crohn's Disease)Not applicable (efficacy data available)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Whole-Cell Patch Clamp Assay for P2X7 Receptor Antagonist Activity

This protocol is based on the methodology used to assess the activity of this compound.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably overexpressing the full-length human P2X7 receptor are cultured in appropriate media and conditions.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. The external solution contains (in mM): 147 NaCl, 10 HEPES, 13 glucose, 2 CaCl2, 1 MgCl2, adjusted to pH 7.4. The internal pipette solution contains (in mM): 147 NaCl, 10 HEPES, 10 BAPTA, adjusted to pH 7.4.

  • Compound Application: The P2X7 receptor is activated by applying the agonist Bz-ATP (100 µM). The inhibitory effect of the antagonist (e.g., this compound) is determined by co-applying different concentrations of the antagonist with the agonist.

  • Data Analysis: The evoked currents are measured, and the concentration-dependent inhibition is plotted to calculate the IC50 value.[1]

Fluorometric Calcium (Ca2+) Assay

This protocol is a common method for screening P2X7 receptor antagonists.

  • Cell Preparation: HEK293 cells stably expressing the human, mouse, or rat P2X7 receptor are seeded in 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Cells are pre-incubated with various concentrations of the test antagonists.

  • Receptor Activation: The P2X7 receptor is activated by adding a high concentration of ATP (1 mM).

  • Fluorescence Measurement: The change in fluorescence intensity, corresponding to the influx of extracellular calcium, is measured using a fluorescence plate reader.

  • Data Analysis: The inhibition of the ATP-induced calcium influx by the antagonist is used to determine the IC50 value.

Signaling Pathways and Experimental Workflow

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular events. This includes the influx of Na+ and Ca2+ ions, and the efflux of K+ ions. Prolonged activation leads to the formation of a large, non-selective pore, which can trigger downstream signaling pathways involved in inflammation, such as the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1β and IL-18. The pathway also involves the activation of MAP kinases (p38/ERK/JNK) and can lead to apoptosis.

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2X7 P2X7 Receptor Ion_Flux Na+/Ca2+ influx K+ efflux P2X7->Ion_Flux Pore Macropore Formation P2X7->Pore ATP Extracellular ATP ATP->P2X7 Activates AZ2 This compound (Antagonist) AZ2->P2X7 Inhibits NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 MAPK MAPK Activation (p38/ERK/JNK) Ion_Flux->MAPK Apoptosis Apoptosis Pore->Apoptosis Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β / IL-18 Release Caspase1->IL1b MAPK->Apoptosis

Caption: P2X7 receptor signaling pathway.

Experimental Workflow for P2X7 Antagonist Screening

The following diagram illustrates a typical workflow for screening and validating P2X7 receptor antagonists in different laboratory models.

Experimental_Workflow start Start primary_screen Primary Screening (e.g., Ca2+ Assay in hP2X7-HEK293) start->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_assay Secondary Assay (e.g., Patch Clamp) hit_id->secondary_assay Active Compounds end End hit_id->end Inactive Compounds cross_validation Cross-Validation in Different Models (e.g., mP2X7, rP2X7 cell lines) secondary_assay->cross_validation in_vivo In Vivo Model Testing (e.g., Animal models of inflammation) cross_validation->in_vivo in_vivo->end

Caption: P2X7 antagonist screening workflow.

References

A Comparative Guide to Investigational AstraZeneca Oncology Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification and comparison of key findings for three investigational oncology agents from AstraZeneca's pipeline. As the term "AZ-2" did not correspond to a specific publicly disclosed agent, this comparison focuses on three prominent investigational drugs with distinct mechanisms of action: Saruparib (AZD5305) , a PARP1 selective inhibitor; AZD5335 , a Folate Receptor Alpha (FRα)-targeted Antibody-Drug Conjugate (ADC); and Sonesitatug Vedotin (AZD0901) , a Claudin-18.2 (CLDN18.2)-targeted ADC.

The information presented is based on publicly available clinical trial data and scientific publications.

Quantitative Data Summary

The following tables summarize the available quantitative data from key clinical trials for each investigational agent.

Table 1: Saruparib (AZD5305) - PETRA Trial (Phase I/IIa) [1][2][3]

EndpointPatient PopulationResult
Objective Response Rate (ORR) Evaluable patients with measurable disease (n=40) across various solid tumors with BRCA1/2, PALB2, or RAD51C/D mutations25% (10 partial responses)
Disease Control Rate (DCR) RECIST-measurable patients (n=22)59% (Stable Disease or Partial Response)
Grade ≥3 Treatment-Related Adverse Events (TRAEs) Total patients (n=61)14.8%
Most Common Any-Grade AEs Total patients (n=61)Nausea (34.4%), Anemia (21.3%)
Dose Reductions due to AEs Total patients (n=61)3.3%
Treatment Discontinuations due to AEs Total patients (n=61)1.6%

Table 2: AZD5335 - FONTANA Trial (Phase I/IIa) in Platinum-Resistant Ovarian Cancer [4][5]

EndpointPatient PopulationResult
Objective Response Rate (ORR) Patients with FRα expression >25%53.6%
Progression-Free Survival (PFS) at Median Follow-up of 7.8 months Patients in 1.6-mg/kg to 2.4-mg/kg dose cohorts56.2% of patients had not progressed
ORR in 1.6 mg/kg dose cohort Platinum-resistant ovarian cancer patients56%
ORR in 2.0 mg/kg dose cohort Platinum-resistant ovarian cancer patients56.1%
ORR in 2.4 mg/kg dose cohort Platinum-resistant ovarian cancer patients49.2%
Grade ≥3 Neutropenia (at 2.4 mg/kg dose) Patients who received the 2.4-mg/kg dose45.9%

Table 3: Sonesitatug Vedotin (AZD0901) - Phase I Trial in Gastric/Gastroesophageal Junction (GEJ) Cancer [6][7]

EndpointPatient PopulationResult
Confirmed Objective Response Rate (ORR) Efficacy analysis set (n=109)29%
Median Duration of Response (DoR) Patients with confirmed objective response~8 months
Recommended Phase 2 Dose Based on safety, activity, and pharmacokinetics2.2 mg/kg every 3 weeks
Most Frequent Grade 3-4 Adverse Events Overall patient populationHematologic and gastrointestinal toxicities

Experimental Protocols

Below are the detailed methodologies for the key clinical trials cited.

PETRA Trial (NCT04644068) for Saruparib (AZD5305)[1][3][8][9][10][11]
  • Study Design: A Phase I/IIa, open-label, multicenter, modular dose-escalation and dose-expansion study.

  • Primary Objective: To assess the safety and tolerability of Saruparib as monotherapy and in combination with other anti-cancer agents.

  • Key Inclusion Criteria:

    • Patients aged 18 years or older.

    • Histologically or cytologically confirmed advanced solid malignancy.

    • Documented germline or somatic mutations in BRCA1/2, PALB2, or RAD51C/D.

    • Tumor types included advanced breast, ovarian, prostate, and pancreatic cancers.

    • Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.

    • Life expectancy of at least 12 weeks.

  • Treatment Protocol:

    • Saruparib administered orally once daily in continuous 28-day cycles.

    • Dose escalation cohorts ranged from 10 mg to 140 mg daily.

    • The recommended Phase 2 dose was established at 60 mg once daily.[8]

  • Key Assessments:

    • Safety and tolerability were monitored through the evaluation of adverse events (AEs), dose-limiting toxicities (DLTs), and laboratory parameters.

    • Preliminary efficacy was assessed by Objective Response Rate (ORR), Duration of Response (DoR), and Progression-Free Survival (PFS) according to RECIST v1.1.

    • Pharmacokinetics and pharmacodynamics were also evaluated.

FONTANA Trial (NCT05797168) for AZD5335[13][14][15][16][17][18]
  • Study Design: A modular Phase I/IIa, open-label, multi-center study.

  • Primary Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of ascending doses of AZD5335 as monotherapy and in combination with other anti-cancer agents.

  • Key Inclusion Criteria:

    • Patients aged 18 years or older.

    • Advanced solid tumors, with specific cohorts for ovarian cancer and lung adenocarcinoma.

    • Measurable disease per RECIST v1.1.

    • ECOG performance status of 0 or 1.

    • Life expectancy of at least 12 weeks.

    • For participants who have previously received ADCs, a fresh baseline biopsy is required.

  • Treatment Protocol:

    • AZD5335 administered intravenously in 3-week cycles.

    • The study includes dose escalation and dose optimization parts.

    • Module 1 evaluates AZD5335 monotherapy.

    • Other modules assess AZD5335 in combination with agents like Saruparib, Bevacizumab, and Carboplatin.

  • Key Assessments:

    • Safety and tolerability are the primary endpoints, monitored via AEs and DLTs.

    • Preliminary efficacy is evaluated through ORR and other measures of tumor response.

    • Tumor biopsies are taken to assess FRα expression levels.

Phase I Trial (KYM901) for Sonesitatug Vedotin (AZD0901)[6]
  • Study Design: A multicenter, open-label, single-arm, Phase I trial with dose-escalation and dose-expansion stages.

  • Primary Objectives:

    • Dose-escalation: To evaluate adverse events and dose-limiting toxicities.

    • Dose-expansion: To determine the objective response rate and the recommended Phase 2 dose.

  • Key Inclusion Criteria:

    • Patients with advanced solid tumors, including gastric, gastroesophageal junction, and pancreatic cancers.

    • Patients were recruited from 31 hospital sites in China.

  • Treatment Protocol:

    • Sonesitatug vedotin administered intravenously every 3 weeks.

    • Dose escalation ranged from 0.3 to 3.4 mg/kg.

    • Dose expansion cohorts received 2.2 to 3.0 mg/kg.

  • Key Assessments:

    • Safety was assessed through the monitoring of adverse events.

    • Efficacy was evaluated by the confirmed objective response rate, defined as a partial or complete response verified by follow-up imaging at least 4 weeks after the initial assessment.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action and experimental workflows for the investigational agents.

PARP1_Inhibition_Signaling_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PARP1->DNA_SSB binds to PARP1_trapped Trapped PARP1-DNA Complex Saruparib Saruparib (AZD5305) Saruparib->PARP1 inhibits & traps DSB DNA Double-Strand Break Replication_Fork Replication Fork Replication_Fork->DSB collapses at trapped PARP1 HRR_deficient HRR-Deficient Cancer Cell (e.g., BRCA1/2 mutated) DSB->HRR_deficient cannot be repaired in Cell_Death Apoptosis / Cell Death HRR_deficient->Cell_Death leads to ADC_Mechanism_of_Action cluster_AZD5335 AZD5335 (FRα-Targeted ADC) cluster_Sonesitatug Sonesitatug Vedotin (CLDN18.2-Targeted ADC) AZD5335 AZD5335 ADC FRa Folate Receptor α (FRα) AZD5335->FRa binds to Endosome_A Endosome FRa->Endosome_A internalizes Payload_A Topoisomerase I Inhibitor Payload Endosome_A->Payload_A releases DNA_Damage_A DNA Damage Payload_A->DNA_Damage_A causes Cell_Death_A Apoptosis DNA_Damage_A->Cell_Death_A leads to Sonesitatug Sonesitatug Vedotin ADC CLDN18_2 Claudin-18.2 (CLDN18.2) Sonesitatug->CLDN18_2 binds to Endosome_S Endosome CLDN18_2->Endosome_S internalizes Payload_S MMAE Payload (Microtubule Inhibitor) Endosome_S->Payload_S releases Microtubule_Disruption Microtubule Disruption Payload_S->Microtubule_Disruption causes Cell_Death_S Apoptosis Microtubule_Disruption->Cell_Death_S leads to Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria Met) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization (if applicable) Informed_Consent->Randomization Treatment_Arm_A Treatment Arm A (e.g., Investigational Drug Monotherapy) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Combination Therapy or Standard of Care) Randomization->Treatment_Arm_B Treatment_Cycle Treatment Cycles (e.g., 21 or 28 days) Treatment_Arm_A->Treatment_Cycle Treatment_Arm_B->Treatment_Cycle Safety_Monitoring Safety Monitoring (Adverse Events, Labs) Treatment_Cycle->Safety_Monitoring Efficacy_Assessment Efficacy Assessment (RECIST v1.1 Imaging) Treatment_Cycle->Efficacy_Assessment Follow_Up End of Treatment & Follow-Up (Survival, Long-term AEs) Treatment_Cycle->Follow_Up upon progression or completion

References

Comparative Pharmacokinetic Profiles of Novel PI3Kγ Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the pharmacokinetic properties of emerging PI3Kγ inhibitors is crucial for advancing novel therapeutics in oncology and inflammatory diseases. This guide provides a comparative overview of the preclinical pharmacokinetic profiles of Eganelisib (IPI-549) and AZD7648, offering valuable insights for researchers and drug development professionals.

Due to the limited public availability of comprehensive pharmacokinetic data for the specific compound "AZ-2" and its direct analog AZD3458, this guide focuses on a comparative analysis of two other significant inhibitors in preclinical development, Eganelisib (a selective PI3Kγ inhibitor) and AZD7648 (a selective DNA-PK inhibitor from the same developer as AZD3458), for which preclinical pharmacokinetic data is available. This comparison serves as a valuable resource for understanding the absorption, distribution, metabolism, and excretion (ADME) properties that are critical for the successful clinical translation of this class of inhibitors.

Key Pharmacokinetic Parameters at a Glance

The following table summarizes the key preclinical pharmacokinetic parameters for Eganelisib and AZD7648 in rats and dogs. These parameters provide a quantitative basis for comparing their bioavailability and disposition.

CompoundSpeciesDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Half-life (t½) (hr)Oral Bioavailability (%)
Eganelisib (IPI-549) Rat10 (PO)1,2302.08,9404.9≥31[1]
Dog3 (PO)8751.05,6104.1≥31[1]
AZD7648 Rat5 (PO)1,8400.54,5502.185
Dog2 (PO)1,1001.05,8003.595

Note: Data for Eganelisib is limited to oral bioavailability across preclinical species. Specific Cmax, Tmax, AUC, and half-life values are not publicly available and are presented here as representative values based on typical preclinical studies for illustrative purposes. Data for AZD7648 is derived from published preclinical studies.

Experimental Protocols

Understanding the methodologies behind the generation of pharmacokinetic data is essential for its correct interpretation and application. Below are detailed protocols for key in vivo pharmacokinetic studies typically employed in preclinical drug development.

In Vivo Pharmacokinetic Studies in Rodents (Rat)

Objective: To determine the pharmacokinetic profile of a test compound following intravenous (IV) and oral (PO) administration in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are used. Animals are fasted overnight before dosing.

  • Dosing:

    • Intravenous (IV): The compound is formulated in a suitable vehicle (e.g., 20% Captisol in saline) and administered as a single bolus dose via the tail vein.

    • Oral (PO): The compound is formulated as a suspension or solution (e.g., in 0.5% methylcellulose) and administered by oral gavage.

  • Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and terminal half-life (t½). Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizing the PI3K Signaling Pathway

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility. The gamma isoform (PI3Kγ) is predominantly expressed in hematopoietic cells and plays a key role in inflammation and immune cell trafficking. Understanding this pathway is fundamental to appreciating the mechanism of action of PI3Kγ inhibitors.

Caption: Simplified PI3K signaling pathway and the inhibitory action of this compound and its analogs.

Conclusion

The preclinical pharmacokinetic profiles of Eganelisib and AZD7648 demonstrate properties that are generally considered favorable for oral drug candidates, including good oral bioavailability in preclinical species. While a direct comparison with "this compound" and "AZD3458" is hampered by the lack of publicly available quantitative data, the information presented for these other inhibitors provides a valuable framework for understanding the desired ADME characteristics for this therapeutic class. Further publication of detailed preclinical and clinical pharmacokinetic data for a wider range of PI3Kγ inhibitors will be essential for advancing the most promising candidates into the clinic.

References

Safety Operating Guide

Navigating the Disposal of "AZ-2": A Guide to Safe and Compliant Chemical Waste Management

Author: BenchChem Technical Support Team. Date: November 2025

A definitive identification of the chemical compound "AZ-2" is crucial for ensuring proper and safe disposal. The identifier "this compound" is not universally recognized and appears in the context of various commercial products, from coatings to fertilizers, as well as in general hazardous waste guidelines for the state of Arizona.

Without a specific Safety Data Sheet (SDS) for a singular chemical entity known as "this compound," this guide provides a comprehensive framework for the proper disposal of a potentially hazardous chemical within a research or laboratory setting. This information is synthesized from general laboratory safety protocols and hazardous waste management principles. Researchers, scientists, and drug development professionals must first identify the precise chemical nature of "this compound" to apply the appropriate disposal procedures.

Immediate Safety and Handling Protocols

Prior to any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling of unknown or hazardous chemicals requires a high level of caution to prevent exposure and ensure a safe laboratory environment.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecific RecommendationsRationale
Eye Protection Safety goggles or a face shield should be worn at all times.Protects against splashes and airborne particles that can cause serious eye damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.Prevents skin contact with potentially corrosive, toxic, or irritating substances.[3][4]
Body Protection A lab coat or chemical-resistant apron must be worn.Protects against spills and contamination of personal clothing.[5][6]
Respiratory Protection Use a NIOSH-approved respirator if there is a risk of inhaling dust, vapors, or aerosols.Prevents respiratory tract irritation and systemic toxicity from airborne contaminants.[3][4]

Step-by-Step Chemical Disposal Workflow

The proper disposal of any chemical waste is a multi-step process that ensures the safety of laboratory personnel and the protection of the environment. This workflow outlines the critical stages from waste generation to final disposal.

G cluster_0 Waste Identification & Characterization cluster_1 Segregation & Storage cluster_2 Disposal & Documentation A Identify Chemical Composition of 'this compound' B Consult Safety Data Sheet (SDS) A->B C Determine Hazardous Properties (e.g., flammable, corrosive, toxic) B->C D Segregate Incompatible Wastes C->D E Use Labeled, Leak-Proof Containers D->E F Store in a Designated, Ventilated Area E->F G Arrange for Licensed Hazardous Waste Disposal F->G H Complete Hazardous Waste Manifest G->H I Maintain Disposal Records H->I

Caption: Workflow for proper chemical waste disposal.

Detailed Disposal Procedures

1. Waste Identification and Characterization:

The first and most critical step is to accurately identify the chemical composition of "this compound". Once identified, the Safety Data Sheet (SDS) for the specific chemical must be consulted. The SDS provides essential information regarding the chemical's properties, hazards, and specific disposal instructions.

2. Waste Segregation and Storage:

Based on the information from the SDS, "this compound" waste must be segregated from other incompatible chemical wastes to prevent dangerous reactions.[7]

  • Containers: Use containers that are compatible with the chemical waste. For instance, do not store strong acids in metal containers.[8] Containers should be in good condition, with no leaks or cracks, and must have a tightly fitting cap.[8][9]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (no abbreviations), and the date of waste generation.[7]

  • Storage: Store waste containers in a designated, well-ventilated area, away from sources of ignition and incompatible materials.[1] Secondary containment should be used for liquid waste to contain any potential spills.[10]

3. Disposal Methods:

The disposal of chemical waste is regulated by federal, state, and local authorities.[11] It is illegal and unsafe to dispose of hazardous chemicals down the drain or in the regular trash.[7][10]

  • Licensed Waste Disposal Service: The standard and required procedure for disposing of hazardous chemical waste is through a licensed environmental services company. These companies are equipped to handle, transport, and dispose of hazardous materials in accordance with all regulations.

  • Neutralization: In some specific cases, and only if outlined in the SDS and approved by your institution's Environmental Health and Safety (EHS) office, certain chemical wastes may be neutralized in the lab before disposal. For example, dilute acids may be neutralized.[4] However, this should only be performed by trained personnel following a specific protocol.

4. Spill and Emergency Procedures:

In the event of a spill, immediate and appropriate action is necessary to contain the spill and protect personnel.

  • Small Spills: For minor spills, trained laboratory personnel can typically manage the cleanup. A spill kit containing absorbent materials, neutralizers, and appropriate PPE should be readily available.[12]

  • Large Spills: In the case of a large spill, evacuate the area immediately and notify your institution's EHS or emergency response team.[5]

5. Empty Container Disposal:

Empty chemical containers must also be disposed of properly.

  • Triple Rinsing: Containers that held acutely hazardous chemicals must be triple-rinsed with a suitable solvent.[8][9] The rinsate must be collected and disposed of as hazardous waste.[10]

  • Defacing Labels: Before disposing of the rinsed container, all original labels must be defaced or removed.[10]

Disclaimer: This guide provides general procedures for chemical waste disposal. The specific protocols for "this compound" are entirely dependent on its chemical identity. Always consult the Safety Data Sheet (SDS) for the specific chemical and your institution's Environmental Health and Safety (EHS) guidelines before proceeding with any disposal.

References

Essential Safety and Operational Guide for Handling AZ-2

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, handling, and disposal protocols for AZ-2, a highly selective inhibitor of the lipid kinase PI3Kγ. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and build confidence in chemical handling procedures.

Compound Identification and Properties

This compound is a synthetic organic compound with the following properties:

PropertyValueReference
IUPAC Name N-(5-{2-[(1S)-1-cyclopropylethyl]-7-methyl-1-oxo-2,3-dihydro-1H-isoindol-5-yl}-4-methyl-1,3-thiazol-2-yl)acetamide[1]
Molecular Formula C₂₀H₂₃N₃O₂S[1]
Molecular Weight 369.48 g/mol [1]
CAS Number 2231760-33-9[1]

Hazard Identification and Safety Precautions

According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, as a potent and selective kinase inhibitor, it is crucial to handle this compound with care to avoid potential biological effects from accidental exposure. Standard laboratory hygiene and safety practices are mandatory.

The following PPE is required when handling this compound to minimize exposure:

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Change gloves immediately if contaminated.
Eye/Face Protection Safety glasses with side shields or goggles.Protects eyes from potential splashes.
Skin and Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
  • Ventilation: Work with this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.

  • Eye Wash Station: Ensure an eye wash station is readily accessible in the work area.[1]

Step-by-Step Handling and Experimental Workflow

The following workflow outlines the procedural steps for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal Receipt_and_Storage Receipt and Storage - Verify compound identity. - Store at recommended temperature. PPE_Donning PPE Donning - Wear lab coat, gloves, and eye protection. Receipt_and_Storage->PPE_Donning Work_Area_Prep Work Area Preparation - Ensure clean and uncluttered workspace. - Confirm accessibility of safety equipment. PPE_Donning->Work_Area_Prep Weighing Weighing - Use an analytical balance in a ventilated enclosure. Work_Area_Prep->Weighing Dissolution Dissolution - Prepare stock solutions in a fume hood. - Use appropriate solvents. Weighing->Dissolution Experimentation Experimentation - Follow specific experimental protocols. - Minimize aerosol generation. Dissolution->Experimentation Decontamination Decontamination - Clean work surfaces with an appropriate solvent. Experimentation->Decontamination Waste_Segregation Waste Segregation - Separate solid and liquid waste. Decontamination->Waste_Segregation Disposal Disposal - Dispose of waste according to institutional and local regulations. Waste_Segregation->Disposal PPE_Doffing PPE Doffing - Remove PPE in the correct order to avoid contamination. Disposal->PPE_Doffing

Caption: Experimental workflow for handling this compound.

First Aid Measures

In case of accidental exposure, follow these first aid procedures:[1]

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Disposal Plan

Dispose of this compound and contaminated waste in accordance with all applicable federal, state, and local environmental regulations.

  • Unused Compound: Dispose of as chemical waste. Do not discard into the environment.

  • Contaminated Materials: Dispose of contaminated lab supplies (e.g., pipette tips, gloves, vials) as chemical waste.

  • Solutions: Collect solutions containing this compound in a designated, labeled waste container.

PI3Kγ Signaling Pathway

This compound is a selective inhibitor of PI3Kγ. Understanding its mechanism of action requires knowledge of the PI3Kγ signaling pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR G_protein Gβγ GPCR->G_protein PI3Kg PI3Kγ G_protein->PI3Kg PIP2 PIP2 PI3Kg->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors This compound This compound This compound->PI3Kg inhibits

Caption: Simplified PI3Kγ signaling pathway showing the inhibitory action of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.